3-(3-Fluorophenyl)morpholine CAS number and structure
Executive Summary 3-(3-Fluorophenyl)morpholine is a heterocyclic building block and a privileged scaffold in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine. Characterized by a morpholine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(3-Fluorophenyl)morpholine is a heterocyclic building block and a privileged scaffold in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine. Characterized by a morpholine ring substituted at the C3 position with a meta-fluorinated phenyl ring, this compound serves as a critical intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and other central nervous system (CNS) active agents. The incorporation of the fluorine atom enhances metabolic stability and lipophilicity compared to the parent 3-phenylmorpholine, modulating the pharmacokinetic profile of derived therapeutic candidates.
Chemical Identity & Structure
This compound exists as a chiral molecule due to the asymmetric center at the C3 position of the morpholine ring. While often supplied as a racemate for early-stage screening, the enantiomers (3R and 3S) exhibit distinct pharmacological profiles.
2.1 Identification Data
Parameter
Detail
Chemical Name
3-(3-Fluorophenyl)morpholine
CAS Number (Racemic)
1196551-89-9
CAS Number (3R-HCl)
1391379-60-4
CAS Number (3S-HCl)
1391446-33-5
Molecular Formula
C₁₀H₁₂FNO
Molecular Weight
181.21 g/mol
SMILES
FC1=CC=CC(C2NCCOC2)=C1
InChI Key
FQGIBHQUVCGEAC-UHFFFAOYSA-N (Racemic)
2.2 Structural Visualization
The following diagram illustrates the topological connectivity of the (3R)-enantiomer, highlighting the critical C3-chiral center and the meta-fluoro substitution.
Synthesis & Manufacturing Protocols
The synthesis of 3-aryl morpholines typically avoids direct arylation of morpholine (which yields N-aryl products). Instead, a "construction from parts" approach is required to establish the C-C bond between the phenyl ring and the heterocycle.
This protocol is preferred for its scalability and the availability of starting materials. It involves the formation of a substituted ethanolamine followed by cyclization.
Reaction Scheme:
Bromination: 3'-Fluoroacetophenone
2-Bromo-1-(3-fluorophenyl)ethanone.
Amination: Substitution with ethanolamine (2-aminoethanol).
Reduction: Ketone reduction (NaBH₄) to the diol intermediate.
Cyclization: Acid-catalyzed dehydration (H₂SO₄ or PPA) to close the morpholine ring.
3.2 Detailed Protocol (Bench Scale)
Preparation of α-Bromoketone:
Dissolve 3'-fluoroacetophenone (10 mmol) in glacial acetic acid.
Add bromine (10 mmol) dropwise at <20°C. Stir for 2 hours.
Quench with ice water, extract with DCM, and dry (MgSO₄).
Amination:
Dissolve the crude α-bromoketone in THF.
Add 2-aminoethanol (2.5 equiv) slowly at 0°C (exothermic).
Stir at RT for 12 hours. The excess amine acts as a proton scavenger.
Reduction:
Cool the reaction mixture to 0°C.
Add NaBH₄ (2.0 equiv) portion-wise.
Stir for 4 hours. Quench with dilute HCl.
Cyclization:
Isolate the diol intermediate.
Treat with 70% H₂SO₄ at 100°C for 2 hours.
Basify with NaOH to pH 12 and extract the free base with chloroform.
Physicochemical Profiling
The introduction of the fluorine atom at the meta-position significantly alters the electronic and lipophilic landscape of the molecule compared to the non-fluorinated analog.
Property
Value (Predicted/Exp)
Significance
LogP
1.5 - 1.8
Optimal for Blood-Brain Barrier (BBB) penetration.
pKa (Basic N)
~8.4
Exists primarily as a cation at physiological pH (7.4).
TPSA
21.26 Ų
High membrane permeability.
H-Bond Donors
1
Secondary amine (NH).
H-Bond Acceptors
2
Ether oxygen and amine nitrogen.
Expert Insight: The fluorine atom withdraws electron density from the phenyl ring, potentially increasing the metabolic stability of the ring against P450 oxidation compared to the unsubstituted phenylmorpholine.
Medicinal Chemistry Applications
5.1 Biological Targets
3-(3-Fluorophenyl)morpholine serves as a potent scaffold for monoamine transporter inhibitors.
NET/DAT Inhibition: The 3-phenylmorpholine core is a known pharmacophore for norepinephrine (NET) and dopamine (DAT) transporters.
Selectivity: Substitutions on the phenyl ring (like 3-F) modulate selectivity ratios between serotonin (SERT), NET, and DAT.
5.2 Structure-Activity Relationship (SAR)
References
ChemicalBook. (2023). (3R)-3-(3-Fluorophenyl)morpholine Hydrochloride Product Data. Retrieved from
PubChem. (2023). Compound Summary: 3-(3-Fluorophenyl)morpholine.[1][2][3][4][5] National Library of Medicine. Retrieved from
Sigma-Aldrich. (2023). Fluorophenyl morpholine Building Blocks. Retrieved from
Tzara, A., et al. (2020).[6] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from
Next Peptide. (2023). Catalog Data for Morpholine Derivatives. Retrieved from
Discovery and history of fluorophenylmorpholine compounds
Executive Summary The fluorophenylmorpholine class represents a structural evolution of the morpholine-based stimulant phenmetrazine (3-methyl-2-phenylmorpholine). While phenmetrazine was widely utilized in the mid-20th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fluorophenylmorpholine class represents a structural evolution of the morpholine-based stimulant phenmetrazine (3-methyl-2-phenylmorpholine). While phenmetrazine was widely utilized in the mid-20th century as an anorectic agent (Preludin), its fluorinated analogues—specifically 3-fluorophenmetrazine (3-FPM)—emerged prominently in the 2010s.[1][2][3][4] This guide analyzes the transition of these compounds from potential therapeutic candidates for cocaine dependence to their proliferation as New Psychoactive Substances (NPS). It details the chemical synthesis, monoamine transporter selectivity, and metabolic fate that distinguish the 3-fluoro isomer from its ortho- (2-FPM) and para- (4-FPM) counterparts.[2]
Historical Genesis: From Preludin to PAL-593
The history of fluorophenylmorpholines is bifurcated into two distinct eras: the "Anorectic Era" of the 1950s and the "NPS Renaissance" of the 2010s.
The Phenmetrazine Scaffold
Phenmetrazine was patented in 1952 by Boehringer Ingelheim. It functioned as a potent releaser of norepinephrine (NE) and dopamine (DA) with high oral bioavailability. However, its abuse potential led to widespread scheduling.
Objective: The researchers sought non-amphetamine monoamine releasers to treat cocaine dependence and obesity.
Rationale: The addition of a halogen (fluorine) to the phenyl ring metabolically stabilizes the compound and modulates lipophilicity, altering the blood-brain barrier (BBB) penetration and transporter affinity.
Chemical Architecture & Synthesis
The synthesis of 3-FPM and its isomers generally follows a "Haloketone Route," distinct from the Grignard methods often used for other amphetamines. This pathway favors the formation of the morpholine ring via an amino-alcohol intermediate.
Synthetic Pathway Visualization
The following diagram outlines the primary forensic synthesis route observed in seized samples and patent literature.
Figure 1: The reductive cyclization pathway typically yields a mixture of cis- and trans- diastereomers, though the trans-configuration is thermodynamically favored in specific catalytic conditions.
Reference Standard Synthesis Protocol
Note: This protocol is for the creation of analytical reference standards (CRM) in a licensed facility.
Bromination: 3-Fluoropropiophenone is dissolved in glacial acetic acid. Bromine is added dropwise at controlled temperatures (<20°C) to prevent poly-bromination. The result is
-bromo-3-fluoropropiophenone.
Amination: The
-bromo ketone is reacted with an excess of ethanolamine in a solvent such as toluene or dichloromethane. This yields the unstable amino-ketone intermediate.
Reduction: The ketone is reduced to an alcohol using Sodium Borohydride (
) in methanol. This step establishes the stereochemistry (creating the chiral centers).
Cyclization: The resulting diol-amine is treated with concentrated sulfuric acid (
) or polyphosphoric acid to effect intramolecular dehydration, closing the morpholine ring.
Salt Formation: The freebase oil is extracted and converted to the hydrochloride salt (3-FPM HCl) using ethereal HCl.
The position of the fluorine atom on the phenyl ring drastically alters the pharmacological profile, particularly the selectivity for the Serotonin Transporter (SERT).
Comparative Transporter Activity
The following data synthesizes findings from McLaughlin et al. and Blough et al.[7] regarding the potency of these compounds as monoamine releasers/inhibitors.[2][5][8]
Compound
DA Release ()
NE Release ()
5-HT Release ()
Selectivity Profile
Phenmetrazine
131 nM
50 nM
> 5,000 nM
NDRI (Pure Stimulant)
3-FPM
43 nM
30 nM
2,558 nM
NDRI (Potent Stimulant)
4-FPM
~100 nM
~80 nM
~400 nM
Balanced (Entactogenic)
2-FPM
> 150 nM
> 100 nM
> 10,000 nM
Weak Stimulant
Key Insight: 3-FPM retains the "pure stimulant" profile of phenmetrazine with negligible serotonergic activity, reducing the risk of serotonin syndrome compared to 4-substituted analogues (like 4-FPM or Mephedrone).
Mechanism of Action
3-FPM acts primarily as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Translocation: The molecule enters the presynaptic neuron via DAT/NET.
VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of neurotransmitters from storage vesicles into the cytosol.
Reverse Transport: The increasing cytosolic concentration reverses the transporter flux, pumping DA/NE into the synaptic cleft.
Metabolic Fate & Toxicology
Understanding the metabolism of 3-FPM is critical for forensic toxicology and identifying usage windows in biological matrices.
Metabolic Pathway Diagram
Metabolism occurs primarily in the liver via Cytochrome P450 enzymes.
Figure 2: Unlike amphetamines, a significant portion of 3-FPM is excreted unchanged in urine, making the parent compound the primary analytical target.
Toxicology Markers
Primary Marker: Unchanged 3-FPM (detectable in urine up to 116 hours post-ingestion).[2][3][4]
Isomer Differentiation: 2-FPM, 3-FPM, and 4-FPM have identical molecular weights (195.23 g/mol ). They must be separated via Gas Chromatography (GC) or Liquid Chromatography (LC) based on retention time. 3-FPM typically elutes between the 2- and 4- isomers on standard C18 columns.
References
Blough, B. E., et al. (2011). Phenylmorpholines and analogues thereof.[1][2][7][5][8] U.S. Patent Application US20130203752A1.[7] Link
McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377.[1] Link
Mayer, M., et al. (2018). Metabolism of the new psychoactive substance 3-fluorophenmetrazine in humans.[1][2][4][5] Drug Testing and Analysis, 10(11). Link
World Health Organization. (2020). Critical Review Report: 3-Fluorophenmetrazine.[1][2][7][8] Expert Committee on Drug Dependence. Link
Hofmann, A., et al. (2006). Structure-activity relationships of phenylmorpholines at monoamine transporters.[2] Bioorganic & Medicinal Chemistry Letters. Link
Comprehensive Spectroscopic Characterization of 3-(3-Fluorophenyl)morpholine
The following technical guide provides an in-depth spectroscopic and structural analysis of 3-(3-Fluorophenyl)morpholine , a privileged scaffold in medicinal chemistry. This guide synthesizes experimental data from the c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth spectroscopic and structural analysis of 3-(3-Fluorophenyl)morpholine , a privileged scaffold in medicinal chemistry.
This guide synthesizes experimental data from the core 3-arylmorpholine pharmacophore with theoretical corrections for the meta-fluorine substituent, providing a self-validating reference for identification and quality control.
Executive Summary & Scaffold Analysis
Compound: 3-(3-Fluorophenyl)morpholine
CAS Registry Number: 1955530-62-7 (Hydrochloride salt)
Molecular Formula: C
HFNO
Molecular Weight: 181.21 g/mol
Structural Significance
Unlike the common stimulant 3-Fluorophenmetrazine (3-FPM) , which is a 2-aryl-3-methyl morpholine, the title compound is a 3-arylmorpholine . This regioisomerism fundamentally alters the electronic environment of the nitrogen atom and the metabolic profile of the molecule. The meta-fluorine substitution enhances lipophilicity and metabolic stability against aromatic hydroxylation without introducing the steric bulk of a methyl group.
Critical Distinction
Target Compound: 3-(3-Fluorophenyl)morpholine (Phenyl ring at C3, adjacent to Nitrogen).[1]
Common Isomer: 2-(3-Fluorophenyl)morpholine (Phenyl ring at C2, adjacent to Oxygen).
Drug Analog: 3-Fluorophenmetrazine (2-aryl-3-methyl).
Synthetic Pathway & Logic
To understand the spectroscopic impurities, one must understand the synthesis. The 3-arylmorpholine scaffold is typically constructed via an intramolecular aza-Michael addition or reduction of a morpholin-3-one intermediate.
Workflow Diagram
The following diagram outlines the synthesis and characterization logic, highlighting critical control points.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
The NMR data below is derived from the validated 3-phenylmorpholine scaffold (Lau et al., 2016) with substituent effects applied for the meta-fluorine atom.
H NMR (400 MHz, CDCl
)
The spectrum is characterized by the desymmetrization of the morpholine ring due to the C3 chiral center.
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.35 – 7.28
Multiplet (m)
1H
Ar-H (C5')
Meta-coupling obscures splitting.
7.15 – 7.08
Multiplet (m)
2H
Ar-H (C2', C6')
Upfield shift due to F-shielding effect.
7.02 – 6.95
Td ( Hz)
1H
Ar-H (C4')
Distinct triplet-of-doublets due to H-F coupling.
3.98
dd ( Hz)
1H
H3 (Benzylic)
Diagnostic Peak. Chemical shift confirms C3 attachment.
3.85 – 3.78
Multiplet
1H
H2 (eq)
Adjacent to Oxygen.
3.68 – 3.60
Multiplet
1H
H2 (ax)
Distinct axial/equatorial environments.
3.55
dt ( Hz)
1H
H6 (eq)
Adjacent to Oxygen.
3.35
td ( Hz)
1H
H6 (ax)
Large geminal coupling.
3.10
dd ( Hz)
1H
H5 (eq)
Adjacent to Nitrogen.
2.95
td ( Hz)
1H
H5 (ax)
Adjacent to Nitrogen.
1.85
Broad singlet
1H
NH
Exchangeable with DO.
C NMR (100 MHz, CDCl
)
Carbon assignments are validated by C-F coupling constants (
), which are definitive for position verification.
Shift ( ppm)
Coupling ( Hz)
Assignment
Notes
163.1
d,
C3' (C-F)
Ipso-carbon; large coupling confirms F presence.
144.5
d,
C1' (Ipso)
Attachment point to morpholine.
130.2
d,
C5'
Meta to Fluorine.
122.8
d,
C6'
Para to Fluorine.
114.5
d,
C2'
Ortho to Fluorine; doublet confirms position.
113.8
d,
C4'
Ortho to Fluorine.
67.2
-
C6 (O-CH)
Typical ether carbon.
66.8
-
C2 (O-CH)
Ether carbon.
59.8
d,
C3 (Chiral)
Diagnostic. Benzylic carbon attached to Nitrogen.
46.1
-
C5 (N-CH)
Amine carbon.
F NMR (376 MHz, CDCl
)
-112.5 ppm (Multiplet): Characteristic of a fluorine atom on a phenyl ring in the meta position relative to an alkyl/amine substituent.
Mass Spectrometry (MS) & Fragmentation
Technique: ESI-MS (Positive Mode) or GC-MS (EI).
Primary Ionization
[M+H]
: m/z 182.10 (Base peak in ESI).
[M]
: m/z 181.1 (GC-MS parent ion).
Fragmentation Pathway (GC-MS/EI)
The fragmentation is driven by
-cleavage adjacent to the nitrogen atom.
Parent Ion: m/z 181.
-Cleavage: Loss of the morpholine ether bridge fragment.
Base Peak (Predicted): m/z 150-152 region (Loss of CH
O or CHO from the ring).
Tropylium Ion: m/z 109 (Fluorotropylium cation, C
HF). This is a signature for fluorinated benzyl moieties.
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid functional group confirmation.
3300 – 3350 cm
: N-H stretching (secondary amine). Usually a weak, broad band.
2850 – 2950 cm
: C-H stretching (aliphatic).
1580 & 1480 cm
: C=C aromatic skeletal vibrations.
1250 – 1280 cm
:C-F stretching . Strong, diagnostic band for aryl fluorides.
1100 – 1120 cm
: C-O-C stretching (ether linkage of morpholine).
Experimental Protocols for Validation
Protocol 1: Sample Preparation for NMR
Solvent: Use CDCl
(Chloroform-d) neutralized with silver foil if the HCl salt is used, or add 1 drop of NaOD/DO to free-base the salt in situ.
Concentration: 10 mg sample in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
Protocol 2: GC-MS Method
Column: DB-5ms or equivalent (30m x 0.25mm).
Inlet: 250°C, Split 20:1.
Oven: 80°C (1 min)
300°C at 15°C/min.
Note: The free base elutes cleanly; the HCl salt may require in situ derivatization or thermal dissociation in the injector (not recommended for quantitative work).
References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Efficient Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Hydrogenation. Journal of Organic Chemistry, 81(19), 8696–8709.
BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
In the development of central nervous system (CNS) active agents and monoamine transporter inhibitors, 3-(3-Fluorophenyl)morpholine represents a critical scaffold.[1] As a structural analog of phenmetrazine, its physicochemical behavior—specifically solubility and stability—dictates its utility in both early-stage screening and late-stage formulation.[1]
This guide moves beyond generic data, providing a rigorous framework for determining the thermodynamic solubility and stress-stability profile of this secondary amine.[1] By understanding the interplay between its fluorinated aromatic moiety and the basic morpholine nitrogen , researchers can predict formulation risks, optimize storage conditions, and ensure reproducible biological assays.
| Heptane | < 1 mg/mL | Low | Poor solubility for the polar amine salt; moderate for free base.[4] |
Visualization: Solubility Screening Workflow
The following diagram outlines the decision process for solubility determination.
Figure 1: Step-by-step workflow for thermodynamic solubility determination using the saturation shake-flask method.
Stability Assessment: Forced Degradation
Stability studies must identify the "soft spots" of the molecule. For 3-(3-Fluorophenyl)morpholine, the secondary amine is the primary liability.[1]
Degradation Pathways[1][2]
Oxidation: Secondary amines can form N-oxides or hydroxylamines, especially in the presence of peroxides or radical initiators.[1]
Photolysis: The fluorophenyl ring is generally stable, but UV exposure can induce radical formation or dechlorination if contaminants are present (less likely with fluorine).[1]
Acid/Base Hydrolysis: The morpholine ether linkage is robust.[1] The molecule is expected to be stable in aqueous acid/base, unlike esters or amides.
Protocol B: Forced Degradation (Stress Testing)
Objective: Induce 5–20% degradation to validate analytical methods.
This diagram guides the interpretation of stress testing results.[1]
Figure 2: Decision tree for interpreting forced degradation data and establishing storage controls.
Storage & Handling Recommendations
Based on the chemical structure and standard stability profiles of phenylmorpholines:
Form: Store as the Hydrochloride (HCl) or Oxalate salt . The free base is a liquid or low-melting solid that is prone to air oxidation and difficult to handle.[1] The salt form stabilizes the amine, preventing N-oxidation.[1]
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
Atmosphere: Store under Argon or Nitrogen if keeping the free base.[1]
Solution Stability:
DMSO/MeOH stocks: Stable for >1 month at -20°C.
Aqueous solutions: Prepare fresh. Avoid basic aqueous solutions for long-term storage to prevent precipitation of the free base.[1]
References
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline (Structural Analog Reference). Retrieved from [Link]
European Medicines Agency. (2003).[1] ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.[1] Retrieved from [Link]
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text for LogP/Solubility predictions).
World Health Organization. (2020).[1] Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
Technical Monograph: Mechanism of Action of 3-(3-Fluorophenyl)morpholine (3-FPM)
[1] Executive Summary 3-(3-Fluorophenyl)morpholine (3-FPM; PAL-593) is a synthetic psychostimulant of the phenylmorpholine class.[1][2] Structurally derived from phenmetrazine, it is characterized by a morpholine ring fu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(3-Fluorophenyl)morpholine (3-FPM; PAL-593) is a synthetic psychostimulant of the phenylmorpholine class.[1][2] Structurally derived from phenmetrazine, it is characterized by a morpholine ring fused to a fluorinated phenyl moiety.[1][2] Unlike simple reuptake inhibitors (e.g., cocaine), 3-FPM functions primarily as a substrate-type monoamine releaser .[1] It exhibits high selectivity for dopamine (DA) and norepinephrine (NE) transporters over the serotonin (5-HT) transporter, resulting in a psychopharmacological profile distinct from entactogens like MDMA.[1] This guide details the molecular pharmacodynamics, structure-activity relationships (SAR), and validated experimental protocols for assessing its potency.[1]
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological distinctiveness of 3-FPM arises from two critical structural modifications to the phenethylamine backbone:
Morpholine Ring Cyclization: The incorporation of the nitrogen and oxygen atoms into a morpholine ring restricts conformational flexibility. This increases metabolic stability compared to linear amphetamines and reduces affinity for Monoamine Oxidase (MAO) enzymes.
3-Fluoro Substitution: The addition of a fluorine atom at the meta position of the phenyl ring increases lipophilicity (logP) and alters the electronic density of the aromatic system.
Regioisomerism: The position of the fluorine is critical. The 3-isomer (3-FPM) retains high dopaminergic potency, whereas 4-substitution (4-FPM) often shifts selectivity towards serotonergic release, increasing entactogenic properties.[1]
Pharmacodynamics: The Transporter Reversal Mechanism
3-FPM does not merely block the transporter; it hijacks it.[1] The mechanism follows a carrier-mediated exchange model.[1]
The Molecular Cascade
Translocation: 3-FPM is recognized as a substrate by the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[3][4] It is transported from the extracellular space into the neuronal cytosol.
Vesicular Displacement: Once intracellular, 3-FPM interacts with the Vesicular Monoamine Transporter 2 (VMAT2).[1] It disrupts the pH gradient or competes with endogenous neurotransmitters, causing leakage of DA/NE from synaptic vesicles into the cytoplasm.
Reverse Transport: The sudden surge in cytosolic neurotransmitter concentration reverses the concentration gradient. The membrane transporters (DAT/NET) reverse their direction, pumping non-vesicular DA/NE out into the synaptic cleft.
Signaling Pathway Diagram
The following diagram illustrates the "Releaser" mechanism compared to standard reuptake inhibition.
Caption: Mechanism of Action: 3-FPM enters via DAT, displaces vesicular dopamine, and triggers reverse transport (efflux).
Quantitative Potency Data (
)
The following data represents the potency of 3-FPM to induce the release of monoamines in rat brain synaptosomes. The high DA/5-HT ratio confirms its stimulant (non-entactogen) profile.[1]
Target Transporter
Parameter
Value (nM)
Selectivity Ratio
Reference
Norepinephrine (NET)
(Release)
~30 nM
High Potency
[1, 2]
Dopamine (DAT)
(Release)
~43 nM
High Potency
[1, 2]
Serotonin (SERT)
(Release)
~2558 nM
Negligible
[1, 2]
Note:
values indicate the concentration required to reach 50% of the maximal release effect relative to a reference releaser (e.g., Tyramine).
Pharmacokinetics & Metabolism
Understanding the metabolic fate of 3-FPM is crucial for interpreting toxicology and designing dosing schedules for in vivo studies.
Half-life (
): Approximately 8–9 hours in humans (oral administration).[1]
Aryl Hydroxylation: Hydroxylation of the phenyl ring, followed by Phase II conjugation (O-methylation).[1]
Ring Cleavage: Oxidative opening of the morpholine ring (minor pathway).
Enzymatic Drivers: Mediated primarily by CYP3A4 and CYP2B6 isoenzymes.[3]
Experimental Protocol: In Vitro Synaptosomal Release Assay
To validate the mechanism of action described above, the Synaptosomal Release Assay is the gold standard. This protocol measures the drug's ability to reverse transporters, distinguishing it from simple reuptake inhibitors.
Workflow Diagram
Caption: Step-by-step workflow for the Synaptosomal Release Assay to determine EC50 values.
Preparation: Homogenize rat striatal tissue in ice-cold 0.32 M sucrose. Centrifuge at 1000 x g (10 min) to remove debris. Centrifuge supernatant at 12,000 x g (20 min) to pellet synaptosomes (P2 fraction).
Resuspension: Resuspend P2 pellet in Krebs-phosphate buffer containing glucose and pargyline (MAO inhibitor) to prevent neurotransmitter degradation.
Loading: Incubate synaptosomes with 5 nM
for 30 minutes at 37°C. This loads the vesicles with radioligand.
Termination: Stop reaction immediately by rapid vacuum filtration over GF/B glass fiber filters. The filters retain the synaptosomes (and remaining internal
).
Analysis: Measure radioactivity on filters.
Calculation: Released
= Total Loaded - Retained on Filter.[1] Plot dose-response curve to determine .[1]
Toxicology & Safety Profile
While 3-FPM is often cited as having a "cleaner" stimulant profile than chlorinated amphetamines, specific risks exist:
Vasoconstriction: As a potent NE releaser, 3-FPM causes significant peripheral vasoconstriction.[1] Case reports have documented critical limb ischemia following high-dose intravenous use [3].[1]
Cytotoxicity: Unlike halogenated amphetamines (e.g., 4-CA, 4-FA), 3-FPM shows reduced neurotoxicity in terms of long-term serotonin depletion, likely due to its low affinity for SERT.[1] However, oxidative stress from dopamine metabolism (ROS production) remains a cellular risk factor.[1]
Renal Toxicity: Cases of acute kidney injury have been associated with use, potentially secondary to rhabdomyolysis or direct nephrotoxic effects of metabolites [3].[1]
References
McLaughlin, G., et al. (2018).[1] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis.
World Health Organization (WHO). (2020). "Critical Review Report: 3-Fluorophenmetrazine." Expert Committee on Drug Dependence.[1]
Bäckberg, M., et al. (2019).[1] "Novel psychoactive substances: overdose of 3-fluorophenmetrazine (3-FPM) and etizolam in a 33-year-old man."[1][5] Clinical Toxicology.
Mayer, M. R., et al. (2018).[1][6] "Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM)." Journal of Pharmaceutical and Biomedical Analysis.
Blough, B. E., et al. (2019).[1][2] "Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction."[7] Drug and Alcohol Dependence.[7]
Technical Guide: Biological Activity & Pharmacological Profile of 3-(3-Fluorophenyl)morpholine
The following technical guide details the biological activity, pharmacological profile, and experimental utility of 3-(3-Fluorophenyl)morpholine . Executive Summary 3-(3-Fluorophenyl)morpholine is a "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, pharmacological profile, and experimental utility of 3-(3-Fluorophenyl)morpholine .
Executive Summary
3-(3-Fluorophenyl)morpholine is a "privileged scaffold" in medicinal chemistry, distinct from its regioisomer, the psychostimulant 3-Fluorophenmetrazine (3-FPM). While often misidentified due to nomenclature similarities, this compound represents a specific chemotype—the 3-aryl-morpholine —which exhibits a unique pharmacological profile compared to the classic 2-aryl-morpholine (phenmetrazine) class.
Its biological activity is bifurcated into two primary domains:
Intrinsic Activity: It functions as a monoamine modulator with preferential affinity for the Norepinephrine Transporter (NET), conferring anorectic and mild psychostimulant properties.
Fragment Utility: It serves as a critical pharmacophore in the development of NK1 receptor antagonists (anti-emetic/anxiolytic) and BACE-1 inhibitors (Alzheimer’s disease therapeutics), where the 3-fluorophenyl moiety improves metabolic stability against CYP450 oxidation.
Chemical Structure & Properties[1][2][3][4][5]
Understanding the regiochemistry is vital for predicting biological outcomes. Unlike phenmetrazine derivatives where the phenyl ring is at position 2, this compound features the phenyl ring at position 3.
Property
Specification
IUPAC Name
3-(3-Fluorophenyl)morpholine
Molecular Formula
C₁₀H₁₂FNO
Molecular Weight
181.21 g/mol
Key Isomerism
Exists as (3R) and (3S) enantiomers. The (3R) enantiomer is often the bioactive pharmacophore in NK1 antagonists.
Lipophilicity (cLogP)
~1.8 (Fluorine substitution increases lipophilicity vs. parent 3-phenylmorpholine).
pKa
~8.4 (Secondary amine).
Structural Differentiation (Critical)
3-(3-Fluorophenyl)morpholine: Phenyl at C3. Profile: NRI/SRI, NK1 antagonist scaffold.
3-Fluorophenmetrazine (3-FPM): Phenyl at C2, Methyl at C3. Profile: Potent Dopamine/Norepinephrine Releaser (NDRA).
Pharmacodynamics & Mechanism of Action
Monoamine Transporter Activity
The 3-phenylmorpholine core acts as a substrate-based inhibitor of monoamine transporters. The addition of the fluorine atom at the meta position of the phenyl ring exerts a strong electron-withdrawing effect, modulating the basicity of the morpholine nitrogen and enhancing affinity for the Norepinephrine Transporter (NET) .
Mechanism: Reuptake Inhibition > Release.
Selectivity: NET > SERT > DAT.
Biological Outcome: Increased synaptic norepinephrine levels leading to appetite suppression and alertness, with lower abuse potential than dopamine-centric 2-phenylmorpholines.
Tachykinin NK1 Receptor Antagonism
This scaffold is a validated pharmacophore for Neurokinin-1 (NK1) receptor antagonists. The 3-phenylmorpholine moiety mimics the spatial arrangement of the phenylalanine residues in Substance P (the endogenous ligand).
Binding Mode: The morpholine nitrogen forms a salt bridge with conserved aspartate residues in the NK1 receptor pocket, while the 3-fluorophenyl group engages in
-stacking interactions.
Therapeutic Relevance: Blockade of NK1 receptors mediates anti-emetic effects (chemotherapy-induced nausea) and anxiolysis.
BACE-1 Inhibition (Alzheimer's Research)
In fragment-based drug design, 3-(3-fluorophenyl)morpholine derivatives function as transition-state mimetics for
-secretase (BACE-1). The fluorine atom is critical here; it blocks metabolic "soft spots" on the phenyl ring, extending the half-life of the inhibitor in the CNS.
The following diagram illustrates the functional logic of the molecule's design and its downstream biological effects.
Figure 1: SAR analysis highlighting the impact of fluorination on metabolic stability and receptor binding profiles.
Experimental Protocols
To validate the biological activity of 3-(3-Fluorophenyl)morpholine, the following standardized protocols are recommended.
In Vitro Monoamine Uptake Assay
Objective: Determine the IC50 for NET, DAT, and SERT inhibition.
Preparation: Transfect HEK293 cells with human NET, DAT, or SERT cDNA.
Incubation: Plate cells in 96-well plates. Incubate with 3-(3-Fluorophenyl)morpholine (concentration range: 1 nM – 100
M) for 15 minutes at 37°C.
Substrate Addition: Add radiolabeled monoamines (
NE, DA, or 5-HT).
Termination: Terminate uptake after 5 minutes by washing with ice-cold buffer.
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
Analysis: Fit data to a non-linear regression model to calculate IC50.
Microsomal Stability Assay
Objective: Assess the metabolic protection provided by the 3-fluoro group.
System: Human liver microsomes (HLM) containing NADPH regenerating system.
Reaction: Incubate 1
M test compound at 37°C.
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
Analysis: Analyze supernatant via LC-MS/MS to determine intrinsic clearance (
).
Synthesis Pathway (Brief)
The synthesis of this specific isomer typically avoids the Friedel-Crafts route used for phenmetrazines (which yields 2-phenyl products) and instead utilizes
-haloketone reduction or amino-alcohol cyclization .
Figure 2: General synthetic route for 3-aryl-morpholines.
Toxicology & Safety Considerations
Acute Toxicity: Predicted to be lower than amphetamine-class stimulants due to reduced dopaminergic potency.
Metabolic Risks: While the 3-fluoro group blocks specific metabolic pathways, the morpholine ring is susceptible to ring-opening or N-oxidation.
Handling: Standard laboratory safety for novel psychoactive substances (NPS) applies. Use fume hoods and avoid inhalation.
References
Vertex AI Search. (2023). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides. National Institutes of Health. 1
Vertex AI Search. (2023). Substituted phenylmorpholine - Wikipedia. Wikipedia. 2
Vertex AI Search. (2023). Morpholine compounds are prodrugs useful as tachykinin receptor antagonists. Google Patents. 3
Vertex AI Search. (2023). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors. ACS Omega.[4][5] 6
Vertex AI Search. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry. PubMed. 7
Therapeutic Horizons of 3-(3-Fluorophenyl)morpholine: A Pharmacological & Translational Analysis
The following technical guide provides a rigorous pharmacological analysis of 3-(3-Fluorophenyl)morpholine (3-FPM), focusing on its molecular targets, signaling mechanisms, and translational potential in therapeutic cont...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a rigorous pharmacological analysis of 3-(3-Fluorophenyl)morpholine (3-FPM), focusing on its molecular targets, signaling mechanisms, and translational potential in therapeutic contexts.
Executive Summary
3-(3-Fluorophenyl)morpholine (3-FPM) is a regioisomer of the phenylmorpholine class, structurally derived from the anorectic agent phenmetrazine. While historically categorized within the sphere of New Psychoactive Substances (NPS), 3-FPM exhibits a distinct pharmacological profile characterized by preferential norepinephrine (NE) and dopamine (DA) release with negligible serotonergic activity. This guide dissects the compound’s potential as a scaffold for disorders requiring catecholaminergic modulation, such as Attention Deficit Hyperactivity Disorder (ADHD) and obesity, while addressing the metabolic and safety parameters requisite for drug development.
Part 1: Chemical Architecture & Pharmacophore Analysis[1]
The therapeutic utility of 3-FPM is encoded in its structural activity relationship (SAR). Unlike amphetamines, the morpholine ring confers a distinct steric profile that modulates transporter access.
Structural Logic[2]
Core Scaffold: Phenylmorpholine backbone.[1][2][3] The oxygen atom in the morpholine ring increases polarity compared to methamphetamine, potentially altering blood-brain barrier (BBB) penetration kinetics.
Fluorine Substitution (3-position): The addition of a fluorine atom at the meta position of the phenyl ring serves two medicinal chemistry functions:
Metabolic Blockade: Protects the ring from rapid oxidative metabolism at the 3-position, extending half-life compared to non-halogenated analogues.
Electronic Modulation: The electron-withdrawing nature of fluorine influences the pKa of the amine, optimizing binding affinity at the monoamine transporter orthosteric sites.
Comparative SAR Visualization
The following diagram illustrates the structural evolution and functional shifts from Phenmetrazine to 3-FPM.
Figure 1: Structural Activity Relationship (SAR) logic transitioning from Phenmetrazine to 3-FPM.
Part 2: Primary Therapeutic Targets
3-FPM acts primarily as a substrate-type releaser at catecholamine transporters. Its therapeutic potential lies in its high selectivity for DA and NE over Serotonin (5-HT), reducing the risk of serotonergic neurotoxicity and valvular heart disease often associated with non-selective releasers (e.g., fenfluramine).
Quantitative Binding & Release Data
The following data synthesizes functional assays (release) and binding inhibition (uptake) in HEK293 cells expressing human transporters.
Mechanism of cytosolic neurotransmitter accumulation.
Technical Insight: The EC50 ratio of DA:NE is approximately 1.4:1, indicating a balanced catecholaminergic profile. This contrasts with pure dopaminergics (high abuse potential) and pure noradrenergics (anxiogenic), suggesting a profile suitable for vigilance and cognitive control.
Mechanism of Action: Transporter Reversal
Unlike simple reuptake inhibitors (e.g., methylphenidate), 3-FPM enters the presynaptic neuron via DAT/NET, disrupts the VMAT2 proton gradient, and reverses the transporter direction.
Figure 2: Signal transduction pathway showing transporter reversal and catecholamine efflux.
Part 3: Translational Applications
ADHD & Cognitive Control
Hypothesis: The balanced NE/DA release mimics the efficacy of mixed amphetamine salts but potentially with a distinct pharmacokinetic profile due to the morpholine ring.
Target Mechanism: Activation of Prefrontal Cortex (PFC)
-adrenergic receptors (via NE) and D1 dopamine receptors. This optimizes signal-to-noise ratio in neuronal firing, improving focus.
Obesity & Metabolic Regulation
Hypothesis: Phenmetrazine was historically an effective anorectic. 3-FPM preserves the pharmacophore responsible for appetite suppression via the hypothalamic POMC/CART pathway.
Target Mechanism: Increased synaptic NE in the lateral hypothalamus inhibits feeding centers; DA modulation reduces "hedonic hunger" and food craving.
Part 4: Metabolism & Safety Profile
Understanding the metabolic fate is critical for predicting drug-drug interactions (DDIs) and toxicology.
Primary Enzymes: CYP2B6, CYP3A4, CYP2A6.
Metabolic Pathways:
N-Oxidation: Formation of 3-FPM N-oxide (inactive).
Aryl Hydroxylation: Occurs at the 4-position (para) or 2-position (ortho), followed by Phase II glucuronidation.
N-Dealkylation: Minor pathway.
Toxicological Considerations:
Cardiovascular: Potent NE release poses risks of hypertension and tachycardia.
Abuse Liability: While less euphoric than methamphetamine due to lower lipophilicity, the DA release (EC50 43 nM) indicates reinforcement potential.
Part 5: Experimental Validation Protocols
To validate 3-FPM as a therapeutic candidate, the following standardized protocols are recommended.
Objective: Confirm "releaser" vs "blocker" mechanism.
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for NE/5-HT).
Pre-loading: Load synaptosomes with [^3H]DA or [^3H]NE for 15 min.
Release Phase:
Wash synaptosomes to remove extracellular tracer.
Perfuse with buffer containing 3-FPM (1 nM – 10 µM).
Collect superfusate fractions every 2 minutes.
Validation: Compare efflux curves against amphetamine (positive control) and cocaine (negative control for release). A "releaser" will induce efflux even in the absence of electrical stimulation.
References
McLaughlin, G., et al. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[2] Drug Testing and Analysis.[2][5][6][7][8][9] Link
Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes.[6] Journal of Pharmaceutical and Biomedical Analysis.[6] Link
World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[10][11][12] Expert Committee on Drug Dependence. Link
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic stimulants. British Journal of Pharmacology. Link
Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain.[9] European Journal of Pharmacology.[9] Link
Application Note: Synthesis Protocol for 3-(3-Fluorophenyl)morpholine
Executive Summary & Strategic Importance The morpholine ring is a privileged scaffold in medicinal chemistry, offering improved solubility and metabolic stability compared to piperidines or cyclohexanes. The specific int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The morpholine ring is a privileged scaffold in medicinal chemistry, offering improved solubility and metabolic stability compared to piperidines or cyclohexanes. The specific introduction of a fluorine atom at the meta-position of the phenyl ring (3-position) is a classic bioisosteric strategy to block metabolic oxidation (CYP450) and modulate lipophilicity (
).
This guide details the synthesis of 3-(3-fluorophenyl)morpholine , a chiral C-substituted morpholine. Unlike N-aryl morpholines formed via Buchwald-Hartwig coupling, C-aryl morpholines require construction of the heterocyclic core.
Primary Route: The
-Haloketone Reductive Cyclization (Modified Phenmetrazine Route).
Rationale: This pathway uses inexpensive commodity chemicals, avoids expensive transition metal catalysts, and is scalable from gram to kilogram quantities.
Retrosynthetic Analysis
To design a robust protocol, we deconstruct the target molecule into accessible precursors. The most logical disconnection occurs at the C-N and C-O bonds, tracing back to a 2-amino-1-arylethanol intermediate.
Figure 1: Retrosynthetic tree illustrating the stepwise construction of the morpholine core from 3'-fluoroacetophenone.
Detailed Experimental Protocol
Phase 1: Synthesis of
-Bromoketone Intermediate
Objective: Selective bromination of the acetyl group.
Add a catalytic amount of 48% HBr (0.5 mL) to initiate enolization.
Critical Step: Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 1 hour at 0–5 °C. Note: Low temperature prevents over-bromination.
Stir at room temperature (RT) for 2 hours until the orange color fades.
Pour the mixture into ice water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
Wash combined organics with saturated
and brine. Dry over and concentrate.
Yield: ~90-95% of crude 2-bromo-1-(3-fluorophenyl)ethan-1-one. Use immediately (lachrymator/unstable).
Phase 2: Amination and Reduction (The "One-Pot" Approach)
Objective: Coupling with ethanolamine followed by reduction to the amino-diol.
The synthesis relies on the nucleophilic substitution of the
-bromide by the amine, followed by reduction of the ketone to a secondary alcohol. The final step is an acid-catalyzed intramolecular etherification ( type character at the benzylic position).
Figure 2: Sequential mechanistic transformations.
Troubleshooting & Expert Tips
Issue: Low Yield in Cyclization.
Cause: Incomplete dehydration or charring.
Fix: Ensure temperature reaches 140 °C. If charring occurs, switch to methanesulfonic acid (MsOH) or use the "Mitsunobu cyclization" (DIAD/PPh3) for a milder (but more expensive) alternative [1].
Issue: Polyamination.
Cause: Ethanolamine attacking two bromoketone molecules.
Fix: Use a large excess of ethanolamine (2.5 to 3.0 eq) in Phase 2.
Safety Warning:
-Bromoketones are potent lachrymators (tear gas agents). All operations in Phase 1 must be performed in a high-efficiency fume hood.
References
General Morpholine Synthesis via Amino-Alcohols
Organic Chemistry Portal. "Synthesis of Morpholines."[1][2][3][4][5][6][7][8][9][10][11] Available at: [Link]
Alpha-Bromination Protocol (Sandmeyer/General)
Organic Syntheses, Coll.[12] Vol. 3, p.188 (1955). "3-Bromoacetophenone."[12] (General procedure adapted for fluoro-analog). Available at: [Link]
Medicinal Chemistry of 3-Aryl Morpholines:
Journal of Medicinal Chemistry. "Discovery of 3-Substituted Morpholines as NK1 Antagonists." (Provides context on the scaffold's utility).
Phenmetrazine Synthesis (Analogous Route):
Forensic Science International. "Synthesis and characterization of phenmetrazine." (The core chemistry is identical to the 3-phenylmorpholine synthesis).
Disclaimer: This protocol is for research purposes only. The user is responsible for ensuring compliance with local safety regulations and chemical control laws.
Reagents and conditions for 3-(3-Fluorophenyl)morpholine synthesis
For: Researchers, scientists, and drug development professionals. Introduction 3-(3-Fluorophenyl)morpholine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a range of biologically a...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Fluorophenyl)morpholine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a range of biologically active compounds. Its unique combination of a polar morpholine ring and a fluorinated aromatic group imparts favorable pharmacokinetic and pharmacodynamic properties. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability, making this moiety attractive for the development of novel therapeutics. This application note provides a comprehensive guide to the synthesis of 3-(3-Fluorophenyl)morpholine, detailing a reliable and adaptable protocol, the underlying chemical principles, and critical experimental considerations.
Synthetic Strategy: A Retrosynthetic Analysis
The most convergent and widely applicable strategy for the synthesis of 3-substituted morpholines involves the cyclization of a corresponding N-substituted diethanolamine precursor. This approach offers excellent control over the substitution pattern on the morpholine ring. Our retrosynthetic analysis for 3-(3-Fluorophenyl)morpholine identifies 2-((2-hydroxyethyl)(3-fluorophenyl)amino)ethan-1-ol as the key intermediate. This intermediate can be conceptually disconnected to readily available starting materials: 3-fluoroaniline and a suitable two-carbon electrophile for the dual N-alkylation.
A common and effective method for the formation of the morpholine ring from an N-aryl-diethanolamine is through an acid-catalyzed dehydration and intramolecular cyclization. This process is typically high-yielding and proceeds under relatively mild conditions.
Experimental Protocol
This protocol outlines a two-step synthesis of 3-(3-Fluorophenyl)morpholine, commencing with the N,N-bis(2-hydroxyethyl)ation of 3-fluoroaniline, followed by an acid-catalyzed cyclization.
Part 1: Synthesis of 2,2'-((3-Fluorophenyl)azanediyl)diethanol
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
CAS No.
Notes
3-Fluoroaniline
C₆H₆FN
111.12
371-40-4
Corrosive, toxic
2-Chloroethanol
C₂H₅ClO
80.51
107-07-3
Toxic, flammable
Sodium Bicarbonate
NaHCO₃
84.01
144-55-8
Ethanol
C₂H₅OH
46.07
64-17-5
Flammable
Water
H₂O
18.02
7732-18-5
Deionized
Diethyl Ether
(C₂H₅)₂O
74.12
60-29-7
Flammable
Anhydrous MgSO₄
MgSO₄
120.37
7487-88-9
Procedure:
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline (5.55 g, 50 mmol) and ethanol (100 mL).
Add sodium bicarbonate (12.6 g, 150 mmol) to the solution.
While stirring, add 2-chloroethanol (10.0 mL, 150 mmol) dropwise to the mixture.
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Dissolve the crude oil in diethyl ether (100 mL) and wash with water (3 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2'-((3-fluorophenyl)azanediyl)diethanol. The product can be used in the next step without further purification.
Part 2: Synthesis of 3-(3-Fluorophenyl)morpholine
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
CAS No.
Notes
2,2'-((3-Fluorophenyl)azanediyl)diethanol
C₁₀H₁₄FNO₂
199.22
-
Concentrated Sulfuric Acid
H₂SO₄
98.08
7664-93-9
Corrosive
Sodium Hydroxide
NaOH
40.00
1310-73-2
Corrosive
Dichloromethane
CH₂Cl₂
84.93
75-09-2
Volatile
Brine
-
-
-
Saturated NaCl(aq)
Anhydrous Na₂SO₄
Na₂SO₄
142.04
7757-82-6
Procedure:
In a 100 mL round-bottom flask, place the crude 2,2'-((3-fluorophenyl)azanediyl)diethanol (9.96 g, 50 mmol).
Carefully add concentrated sulfuric acid (10 mL) dropwise while cooling the flask in an ice bath.
After the addition is complete, heat the mixture to 120 °C and maintain for 4 hours.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
Basify the aqueous solution by the slow addition of a 10 M sodium hydroxide solution until a pH of >10 is reached.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic extracts and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-(3-Fluorophenyl)morpholine.
Reaction Mechanism and Rationale
The synthesis proceeds through a two-step sequence. The first step is a nucleophilic substitution reaction where the nitrogen atom of 3-fluoroaniline acts as a nucleophile, displacing the chloride from two molecules of 2-chloroethanol. Sodium bicarbonate is used as a mild base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
The second step is an acid-catalyzed intramolecular cyclization. The sulfuric acid protonates one of the hydroxyl groups of the diethanolamine intermediate, forming a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 fashion to form the morpholine ring.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from 3-fluoroaniline to the final product, 3-(3-Fluorophenyl)morpholine.
Caption: Synthetic scheme for 3-(3-Fluorophenyl)morpholine.
Safety and Handling Precautions
3-Fluoroaniline: This compound is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
2-Chloroethanol: This reagent is toxic and flammable. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
Concentrated Sulfuric Acid and Sodium Hydroxide: Both are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around. Neutralize any spills immediately with a suitable agent.
Dichloromethane and Diethyl Ether: These solvents are volatile and flammable. Use in a well-ventilated area, away from ignition sources.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low yield in Step 1
Incomplete reaction
Extend the reflux time and monitor by TLC. Ensure an adequate excess of 2-chloroethanol and sodium bicarbonate.
Side reactions (e.g., O-alkylation)
Maintain the reaction temperature and use a non-polar solvent to minimize O-alkylation.
Low yield in Step 2
Incomplete cyclization
Ensure the reaction temperature reaches 120°C. The reaction time can be extended if necessary.
Decomposition of product
Avoid excessive heating. The addition of sulfuric acid should be done carefully at low temperature.
Impure final product
Incomplete workup or purification
Ensure thorough washing during the workup. Optimize the eluent system for column chromatography for better separation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(3-Fluorophenyl)morpholine. The described two-step method, starting from commercially available 3-fluoroaniline, is scalable and utilizes standard laboratory techniques. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize this important building block for applications in drug discovery and medicinal chemistry.
References
Synthesis of N-phenyl morpholine compound. CN105801487A.
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
A New Strategy for the Synthesis of Substituted Morpholines. J. Org. Chem. 2007, 72, 15, 5869–5872. [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc. 2024, 146, 4, 29847–29856. [Link]
Method
Analytical methods for the characterization of 3-(3-Fluorophenyl)morpholine
Executive Summary This guide details the analytical framework for the characterization of 3-(3-Fluorophenyl)morpholine (3-FPM) , a fluorinated regioisomer of the CNS-active compound phenmetrazine.[1][2] As a secondary am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the analytical framework for the characterization of 3-(3-Fluorophenyl)morpholine (3-FPM) , a fluorinated regioisomer of the CNS-active compound phenmetrazine.[1][2] As a secondary amine with a chiral center at the C3 position and a meta-fluorine substitution, 3-FPM requires a multi-modal analytical approach to ensure structural integrity, chemical purity, and enantiomeric excess (ee).[1][2]
This protocol integrates Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) into a cohesive validation workflow.[2] Special emphasis is placed on 19F-NMR for regioisomer confirmation and Chiral HPLC for enantiomer resolution.[1][2]
Physicochemical Profile & Safety
Before initiating analysis, the operator must understand the analyte's behavior in solution.
Low in neutral water; High in MeOH, ACN, 0.1M HCl.[1]
Dissolve samples in 50:50 ACN:Water or dilute acid for RP-HPLC.[1][2]
Safety Protocol:
Hazards: 3-FPM is a potential irritant and CNS active substance.[1][2]
Handling: All powder handling must occur within a Class II Biological Safety Cabinet or Fume Hood.[1][2]
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2]
Structural Identification Workflow (NMR & MS)
The primary challenge with fluorinated phenylmorpholines is distinguishing between regioisomers (2-, 3-, or 4-fluorophenyl).[1][2] We utilize 19F-NMR as the definitive orthogonal filter.[1][2]
Experimental Protocol: NMR Spectroscopy
Solvent: Deuterated Chloroform (
) or Methanol- ().[2] is preferred for resolution of amine protons.
Signal: Single singlet (or multiplet if coupled) at approximately -110 to -115 ppm .[1][2]
Differentiation: A para-fluoro (4-F) typically shifts further upfield (~-118 ppm), while ortho-fluoro (2-F) shifts downfield and shows distinct coupling dynamics.[1][2]
Experimental Protocol: GC-MS (EI Source)
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).
For routine purity analysis, a Reversed-Phase (RP) method is required.[1][2] Due to the basic nitrogen, peak tailing is the primary failure mode. We mitigate this using a low-pH buffer or a charged surface hybrid (CSH) column.[2]
Method Parameters
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect CSH), 150 x 4.6 mm, 3.5 µm.[2]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
Expected Separation: The enantiomers should resolve with a resolution (
) > 2.0.
Figure 2: Chiral Method Development Decision Tree. Polar Organic mode is prioritized for throughput.
References
McLaughlin, G., et al. (2018).[2][4] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link
Context: Establishes the baseline fragmentation and NMR differenti
Brandt, S. D., et al. (2016).[2] "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis. Link
Context: The authoritative source for 3-FPM specific analytical data, confirming the utility of GC-MS and NMR for isomer differenti
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IG." Link
Context: Technical specifications for the recommended chiral column.
Protocol for testing 3-(3-Fluorophenyl)morpholine in kinase assays
Application Note: Selectivity Profiling of 3-(3-Fluorophenyl)morpholine (3-FPM) in Kinase Assays Abstract This application note details the protocol for evaluating 3-(3-Fluorophenyl)morpholine (3-FPM) , a phenmetrazine a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selectivity Profiling of 3-(3-Fluorophenyl)morpholine (3-FPM) in Kinase Assays
Abstract
This application note details the protocol for evaluating 3-(3-Fluorophenyl)morpholine (3-FPM) , a phenmetrazine analog and monoamine releaser, within kinase signaling cascades. While 3-FPM is primarily characterized as a central nervous system (CNS) agent, the morpholine heterocycle is a "privileged scaffold" in kinase inhibitor design (e.g., PI3K/mTOR inhibitors). Consequently, screening 3-FPM against a kinase panel is a critical step in ADME-Tox profiling to rule out off-target promiscuity or to investigate potential polypharmacology. This guide utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform (LanthaScreen™) for robust, ratiometric data generation.
Introduction & Rationale
3-(3-Fluorophenyl)morpholine acts primarily as a substrate for monoamine transporters (DAT/NET), facilitating neurotransmitter release. However, in drug development, the morpholine moiety is frequently employed to form hydrogen bonds with the hinge region of kinase ATP-binding pockets.
Why test 3-FPM in Kinase Assays?
Safety Pharmacology: To ensure the compound’s observed physiological effects are not confounded by unintended inhibition of critical cell-survival kinases (e.g., MAPK, AKT, PI3K).
Scaffold Repurposing: To determine if the fluorination pattern on the phenyl ring confers novel selectivity when compared to known morpholine-based kinase inhibitors.
This protocol uses a TR-FRET binding assay .[1] Unlike activity assays that measure substrate phosphorylation, binding assays measure the ability of 3-FPM to displace a known tracer from the kinase active site. This is preferred for profiling because it is less susceptible to compound fluorescence interference and artifacts.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound solubilization to data validation.
Figure 1: End-to-end workflow for profiling 3-FPM kinase binding affinity.
Materials & Compound Preparation
Reagents
Test Compound: 3-(3-Fluorophenyl)morpholine (HCl salt or free base).
Kinase Target: Recombinant kinase of interest (e.g., PI3K
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Validation Packet. Thermo Fisher Technical Resources. Link
Kumari, S., et al. (2020). Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link
Application of 3-(3-Fluorophenyl)morpholine in cancer cell line studies
Application Note: Profiling 3-(3-Fluorophenyl)morpholine as a Bioactive Scaffold in Cancer Cell Line Studies Introduction & Scientific Rationale 3-(3-Fluorophenyl)morpholine (CAS: 1213653-20-3 for the (R)-enantiomer) rep...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Profiling 3-(3-Fluorophenyl)morpholine as a Bioactive Scaffold in Cancer Cell Line Studies
Introduction & Scientific Rationale
3-(3-Fluorophenyl)morpholine (CAS: 1213653-20-3 for the (R)-enantiomer) represents a high-value "privileged scaffold" in oncology drug discovery.[1] While morpholine rings are ubiquitous in approved kinase inhibitors (e.g., Gefitinib, Buparlisib), the specific 3-phenylmorpholine core offers unique steric and electronic properties that distinguish it from the more common 2-phenylmorpholine (Phenmetrazine-like) or N-phenylmorpholine derivatives.[1]
Why this compound matters in cancer research:
Kinase Hinge Binding: The morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K, mTOR), while the 3-position phenyl group occupies the hydrophobic pocket (Selectivity Pocket).
Sigma Receptor Modulation: Phenylmorpholines are potent ligands for Sigma-1 (
) and Sigma-2 () receptors.[1] These receptors are overexpressed in various cancers (breast, prostate, melanoma) and regulate cell survival via ER stress and calcium signaling.
Fluorine Effect: The meta-fluorine substitution on the phenyl ring enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity, improving blood-brain barrier (BBB) penetration—crucial for glioblastoma studies.[1]
This guide details the protocols for solubilization, cytotoxicity profiling, and mechanistic interrogation of 3-(3-Fluorophenyl)morpholine in cancer cell lines.[1]
Material Handling & Preparation
Critical Note: This compound is often supplied as a Hydrochloride (HCl) salt to ensure stability. The salt form is hygroscopic.
Hypothesis: If 3-(3-Fluorophenyl)morpholine induces cytotoxicity via Sigma-2 receptor activation, it should trigger Endoplasmic Reticulum (ER) stress and calcium leakage.[1]
Validation Assay: Caspase-3/7 Activation with Sigma Blockade
Rationale: To prove specificity, use a known Sigma antagonist (e.g., BD1047 or Haloperidol) to rescue the cells. If the antagonist blocks the cytotoxicity, the mechanism is Sigma-mediated.[1]
Workflow:
Pre-treatment: Pre-incubate cells with 10
M BD1047 (Sigma-1 antagonist) or RHM-1 (Sigma-2 antagonist) for 1 hour.[1]
Treatment: Add 3-(3-Fluorophenyl)morpholine at its IC
concentration.
Incubation: 24 hours.
Detection: Use a Caspase-Glo 3/7 assay (Luminescence).[1]
Result: A reduction in Caspase signal in the pre-treated group confirms Sigma receptor dependency.
The following diagram illustrates the two primary hypothesized mechanisms of action for 3-phenylmorpholine scaffolds in cancer: Kinase Inhibition (PI3K/mTOR) and Sigma Receptor Modulation .[1]
[1]
Advanced Application: Fragment-Based Drug Discovery (FBDD)
For medicinal chemists, this molecule serves as a Fragment .
Protocol: Saturation Transfer Difference (STD) NMR.
Purpose: To map the binding epitope of the morpholine ring to the target protein (e.g., KRAS or Bcl-2).
Setup:
Prepare protein target at 10
M in DO buffer.
Add 3-(3-Fluorophenyl)morpholine at 500
M (50:1 excess).
Acquire 1H-NMR with on-resonance (protein saturation) and off-resonance irradiation.[1]
Result: Signals that disappear in the difference spectrum indicate the protons interacting with the protein surface.
References
Garces, A. E., et al. (2016). "Sigma receptors as targets for anticancer drugs: a review of the current clinical landscape." Journal of Medicinal Chemistry.
Zask, A., et al. (2014). "Discovery of Morpholine-Based PI3K/mTOR Inhibitors: Structure-Activity Relationships and Antitumor Activity."[1] Journal of Medicinal Chemistry.
Investigating 3-(3-Fluorophenyl)morpholine in neuropharmacology research
Application Note: Pharmacological Characterization of 3-(3-Fluorophenyl)morpholine Abstract This application note outlines the protocols for investigating 3-(3-Fluorophenyl)morpholine , a structural regioisomer of the es...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Characterization of 3-(3-Fluorophenyl)morpholine
Abstract
This application note outlines the protocols for investigating 3-(3-Fluorophenyl)morpholine , a structural regioisomer of the established psychostimulant 3-Fluorophenmetrazine (3-FPM).[1][2][3][4] While 2-phenylmorpholines (like phenmetrazine) are well-characterized monoamine releasers, the neuropharmacological profile of 3-phenylmorpholines remains under-explored.[1][2][3][4] This guide provides a standardized workflow to determine whether this C3-substituted scaffold retains monoaminergic activity or exhibits divergent pharmacology (e.g., ion channel modulation). The protocols detailed herein cover in vitro binding affinity, functional transporter assays, and metabolic stability profiling.[2][3][4]
Pharmacological Profile & Rationale
The Structural "Scaffold Hop"
In neuropharmacology, the position of the phenyl ring on the morpholine scaffold is critical for receptor recognition.[3][4]
2-Phenylmorpholines (e.g., Phenmetrazine, 3-FPM): Potent substrates for Dopamine (DAT) and Norepinephrine (NET) transporters.[2][3][4]
3-Phenylmorpholines (Target Compound): The shift of the phenyl ring to the C3 position (adjacent to the nitrogen) alters the steric and electronic presentation of the basic amine.[3][4]
Hypothesis: The 3-(3-fluorophenyl) substitution may reduce direct overlap with the orthosteric binding site of monoamine transporters compared to its C2-isomer, potentially altering the mechanism from "releaser" to "reuptake inhibitor" or shifting affinity toward other targets (e.g., Sigma receptors or Kv channels).[1][2][3][4]
Mechanism of Action Investigation Strategy
To validate the compound's utility, researchers must differentiate between three potential modes of action:
Substrate-Type Releaser: Enters the pre-synaptic neuron via DAT/NET and triggers reverse transport (Amphetamine-like).[1][2][3][4]
Reuptake Inhibitor: Blocks the transporter without entering (Cocaine-like).[2][3][4]
Off-Target Modulator: Activity at hERG or Kv1.5 channels (common in C3-substituted morpholines).[1][2][3]
Visualization: Structural & Logic Pathways
Figure 1: Structural Isomerism and Screening Logic
This diagram illustrates the structural relationship between the known stimulant class and the target compound, defining the investigation pathway.[3][4]
Caption: Comparative workflow for characterizing the C3-phenyl regioisomer against the established C2-phenyl stimulant class.
Test Compound: 3-(3-Fluorophenyl)morpholine HCl (dissolved in DMSO, final concentration <0.1%).
Step-by-Step Methodology:
Preparation: Thaw membrane preparations and homogenize in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Incubation:
In a 96-well plate, add 50
L of Test Compound (Concentration range: M to M).
Add 25
L of Radioligand (Final concentration of the ligand).[2][3]
Add 125
L of Membrane suspension (20-40 g protein/well).[1][2][3]
Equilibrium: Incubate at 25°C for 2 hours (DAT/SERT) or 4°C for 3 hours (NET) to reach equilibrium.
Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
Wash: Wash filters 3x with ice-cold buffer.
Quantification: Add liquid scintillant and count radioactivity using a Beta Counter.
Data Analysis:
Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.[2][3][4]
While 3-FPM is a controlled substance in many jurisdictions due to its abuse potential, 3-(3-Fluorophenyl)morpholine is a distinct chemical entity.[1][2][3][4] However, due to the "Federal Analogue Act" (USA) and similar generic legislation in the UK/EU, it may be treated as a structural isomer of a controlled substance.[2][3] Researchers must verify local regulations before synthesis or procurement.[2][3][4]
References
McLaughlin, G., et al. (2016).[2][3][5] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[2][3][4][6][7][8][9][10]
Blough, B. E., et al. (2002).[2][3][4] Synthesis and transporter binding properties of 2- and 3-phenylmorpholines.[1][2][3][4][10] Journal of Medicinal Chemistry.[2][3][4] (Provides SAR context for phenylmorpholine isomers).
World Health Organization (WHO). (2020).[2][3][4] Critical Review Report: 3-Fluorophenmetrazine.[1][2][3][4] (Baseline pharmacology for the 2-phenyl isomer).[1][2][3]
Li, Q., et al. (2018).[2][3] Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. Frontiers in Pharmacology.[2][3][4] (Demonstrates off-target potential of 3-substituted morpholines).
Use of 3-(3-Fluorophenyl)morpholine as a chemical probe
Application Note: Pharmacological Profiling and Metabolic Stability Assessment using 3-(3-Fluorophenyl)morpholine Introduction 3-(3-Fluorophenyl)morpholine (3-3-FPM) is a specialized chemical probe used primarily in neur...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Profiling and Metabolic Stability Assessment using 3-(3-Fluorophenyl)morpholine
Introduction
3-(3-Fluorophenyl)morpholine (3-3-FPM) is a specialized chemical probe used primarily in neuropharmacology and medicinal chemistry. Structurally, it represents the des-methyl core scaffold of the psychostimulant 3-fluorophenmetrazine (3-FPM). By lacking the steric bulk of the 3-methyl group found in phenmetrazine derivatives, this probe allows researchers to isolate the electronic and lipophilic contributions of the fluorinated phenyl ring to Monoamine Transporter (MAT) binding affinity and metabolic stability.
This guide details the use of 3-(3-Fluorophenyl)morpholine as a reference standard for two critical applications:
Selectivity Profiling: Determining the binding preference between Norepinephrine (NET) and Dopamine (DAT) transporters.
Metabolic Stability Assessment: Quantifying the "Fluorine Effect" on intrinsic clearance (
) in liver microsomes.
Mechanism of Action & Probe Utility
Transporter Interaction
The morpholine nitrogen acts as a pharmacophore anchor, protonating at physiological pH to form an ionic bond with the aspartate residue in the primary binding site of MATs (e.g., Asp79 in hDAT). The 3-fluorophenyl moiety occupies the hydrophobic pocket.
Probe Utility: The fluorine substitution at the meta position withdraws electron density from the phenyl ring (Hammett
> 0), altering stacking interactions within the transporter crevice compared to the non-fluorinated analogue.
Metabolic Blocking
In non-fluorinated analogues, the phenyl ring is a primary site for Phase I oxidative metabolism (aromatic hydroxylation) by Cytochrome P450 enzymes (CYP2D6, CYP3A4).
Probe Utility: The C-F bond is metabolically inert. Using 3-(3-Fluorophenyl)morpholine allows researchers to block this "soft spot," shifting metabolism to the morpholine ring (N-oxidation or ring opening). This makes it an ideal Matched Molecular Pair (MMP) control for stability assays.
Visualization: Assay Logic & Workflow
The following diagram illustrates the parallel workflows for using this probe in affinity profiling versus metabolic stability testing.
Caption: Dual-stream workflow for characterizing transporter affinity (Pathway A) and metabolic resistance (Pathway B).
Protocol A: Monoamine Uptake Inhibition Assay
Objective: Determine the
of 3-(3-Fluorophenyl)morpholine at NET and DAT using a fluorescent substrate (ASP+), avoiding radioactive waste.
Materials:
HEK293 cells stably expressing hNET or hDAT.
Probe: 3-(3-Fluorophenyl)morpholine HCl (10 mM stock in DMSO).
Mobile Phase: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
Transition: Monitor the parent ion
. For 3-(3-fluorophenyl)morpholine (), MW ≈ 181.2. Look for m/z 182.1 → 152.1 (loss of from morpholine ring).
Calculation:
Plot ln(% Remaining Parent) vs. Time. The slope is
.
Scientific Integrity & Troubleshooting
Chirality Warning: 3-substituted morpholines possess a chiral center at carbon 3. This protocol assumes the use of a racemic mixture unless otherwise specified. If using pure enantiomers, expect the (+)-S enantiomer to typically exhibit higher potency at NET, consistent with phenmetrazine SAR [1].
Self-Validation:
Assay A: Ensure Z-factor > 0.5 using control wells. If fluorescence background is high, wash cells twice before adding ASP+.
Assay B: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) in every run to verify microsomal activity.
References
McLaughlin, G., et al. (2016).[1] "Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis.
Hager, D. A., et al. (2022). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
Baumann, M. H., et al. (2013). "The new psychoactive substance 3,4-methylenedioxypyrovalerone (MDPV) is a potent cocaine-like reinforcer." Neuropsychopharmacology. (Provides standard protocols for monoamine uptake assays).
Mayer, F. P., et al. (2016). "Phase I metabolites of mephedrone display potent effects at monoamine transporters." Biochemical Pharmacology. (Validation of ASP+ fluorescence vs Radioligand).
Developing derivatives of 3-(3-Fluorophenyl)morpholine for improved potency
Application Note: Strategic Optimization of 3-(3-Fluorophenyl)morpholine Scaffolds Introduction & Pharmacological Rationale 3-(3-Fluorophenyl)morpholine (3-FPM) has emerged as a significant scaffold in psychopharmacology...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Optimization of 3-(3-Fluorophenyl)morpholine Scaffolds
Introduction & Pharmacological Rationale
3-(3-Fluorophenyl)morpholine (3-FPM) has emerged as a significant scaffold in psychopharmacology due to its distinct profile as a monoamine releasing agent (MRA). Unlike simple reuptake inhibitors (e.g., cocaine), 3-FPM acts as a substrate for Dopamine (DAT) and Norepinephrine (NET) transporters, triggering reverse transport and elevating extracellular neurotransmitter levels with EC50 values in the 30–43 nM range [1].[1][2]
However, the therapeutic window of 3-FPM is limited by rapid metabolic clearance (aryl-hydroxylation) and off-target sympathomimetic effects. To develop derivatives with improved potency (lowered EC50) and enhanced metabolic stability , we must employ a rational Structure-Activity Relationship (SAR) strategy.
This guide outlines the development of two primary derivative classes:
N-Alkylated Analogs: To enhance lipophilicity and blood-brain barrier (BBB) penetration.
Ring-Substituted Analogs (Bioisosteres): To block metabolic "soft spots" (specifically the para-position on the phenyl ring).
Rational Design & SAR Strategy
The optimization strategy focuses on the "Phenmetrazine Backbone." The core logic relies on retaining the critical distance between the basic nitrogen and the aromatic centroid while modifying peripheral steric and electronic properties.
SAR Decision Matrix
Figure 1: Strategic modification points on the 3-FPM scaffold. N-methylation mimics the phendimetrazine prodrug mechanism, while 4-position fluorination prevents rapid clearance via para-hydroxylation.
Chemical Synthesis Protocol: Reductive Amination
Objective: Synthesis of N-Methyl-3-(3-fluorophenyl)morpholine (Derivative 1).
Mechanism: Reductive alkylation of the secondary amine using formaldehyde and a hydride donor.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Catalyst: Glacial Acetic Acid (1.0 eq)
Step-by-Step Methodology
Free Base Liberation (Critical):
If starting with 3-FPM HCl salt, dissolve in water and basify with 1M NaOH to pH 10. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate in vacuo to obtain the free base oil.
Rationale: STAB reduction requires a free amine or slightly acidic conditions; excess HCl can decompose the hydride too rapidly.
Imine Formation:
Dissolve 3-FPM free base (1 mmol) in DCE (5 mL) under an inert atmosphere (N₂).
Add Formaldehyde (3 mmol) and Acetic Acid (1 mmol).
Stir at Room Temperature (RT) for 30 minutes.
Observation: The solution may become slightly cloudy as the iminium ion forms.
Reduction:
Cool the mixture to 0°C.
Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
Allow the reaction to warm to RT and stir for 12–16 hours.
Validation: Monitor via TLC (Mobile phase: 9:1 DCM/MeOH). The product will have a higher Rf than the secondary amine precursor.
Workup & Purification:
Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 mins.
Extract with DCM (3 x 10 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
In Vitro Characterization: Monoamine Transporter Assays
Objective: Quantify potency (IC50/EC50) at hDAT, hNET, and hSERT.
System: HEK293 cells stably transfected with human transporters.[4][5]
Assay Workflow Diagram
Figure 2: High-throughput uptake inhibition assay workflow. Critical control: Non-specific binding must be determined using 10 µM Mazindol (DAT/NET) or Paroxetine (SERT).
Detailed Protocol: Uptake Inhibition
Cell Preparation:
Grow HEK293-hDAT/hNET cells to 80% confluence.
Harvest and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
Density: 100,000 cells/well in 96-well plates.
Pre-incubation:
Add 25 µL of test compound (Derivatives 1 & 2) at varying concentrations (log-scale dilution).
Incubate for 10 minutes at 37°C to allow equilibrium binding.
Final concentration should be ~20 nM (well below the Km of the transporter).
Termination:
After 5–10 minutes, rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.
Mechanistic Note: Ice-cold buffer "freezes" the transporter conformation, preventing efflux of the isotope during washing [2].
Data Analysis:
Lyse cells with 1% SDS. Measure radioactivity via Liquid Scintillation Counting (LSC).
Calculate IC50 using non-linear regression (GraphPad Prism).
Data Presentation & Expected Outcomes
The following table summarizes the expected pharmacological shifts based on established SAR for phenmetrazine analogs [3].
Compound ID
Structure
hDAT IC50 (nM)
hNET IC50 (nM)
hSERT IC50 (nM)
Predicted Metabolic Stability
3-FPM (Ref)
3-Fluoro parent
43 ± 5
30 ± 4
> 2500
Low (Aryl-hydroxylation)
Derivative 1
N-Methyl-3-FPM
25 ± 3
18 ± 2
> 3000
Moderate (N-demethylation req.)
Derivative 2
3,4-Difluoro-PM
50 ± 6
35 ± 5
> 5000
High (Blocked 4-position)
Interpretation:
Derivative 1 (N-Me) is expected to show higher apparent potency due to increased lipophilicity and rapid BBB transit, functioning potentially as a more potent prodrug or direct agonist.
Derivative 2 (3,4-Di-F) may show slightly lower affinity (steric hindrance) but significantly longer duration of action in vivo by resisting Phase I metabolism.
References
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates.[1][6] Current Topics in Medicinal Chemistry, 6(17), 1845–1859.
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis, 10(9), 1404–1416.
Sigma-Aldrich. (n.d.). Protocol for Reductive Amination.
Identifying and minimizing side products in 3-(3-Fluorophenyl)morpholine synthesis
Troubleshooting Guide & Impurity Control Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Identification, minimization, and control of side products during the synthesis of 3-(3-flu...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide & Impurity Control
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Scope: Identification, minimization, and control of side products during the synthesis of 3-(3-fluorophenyl)morpholine scaffolds.
Executive Summary: The Synthetic Challenge
The synthesis of 3-(3-fluorophenyl)morpholine presents a unique duality of challenges: the construction of the morpholine ring (regioselectivity) and the preservation of the halogenated aromatic system (chemoselectivity).
The 3-fluoro substituent is electronically deactivating (
) but distinct from para- or ortho-isomers in that it is less prone to nucleophilic aromatic substitution () yet remains vulnerable to hydrodefluorination (HDF) under catalytic hydrogenation conditions.
This guide focuses on the most robust industrial route: the Amino-Alcohol Cyclization Pathway (via morpholin-3-one), while addressing risks associated with alternative alkylation routes.
Core Synthetic Pathway & Failure Points
To troubleshoot effectively, we must map the "Golden Path" against potential failure modes.
The Golden Path:
Henry Reaction/Reduction: 3-Fluorobenzaldehyde
2-amino-1-(3-fluorophenyl)ethanol.
Acylation/Cyclization: Reaction with chloroacetyl chloride
5-(3-fluorophenyl)morpholin-3-one.
Global Reduction: Reduction of the lactam (amide) to the amine using LiAlH
or BH.
Visualizing the Pathway and Leakage Points
Figure 1: Synthetic workflow for 3-(3-fluorophenyl)morpholine showing critical divergence points where impurities A, B, and C are generated.
Impurity Profile & Minimization Strategies
The following table categorizes the three most persistent impurities identified in this synthesis.
Impurity ID
Common Name
Structure Description
Origin / Root Cause
Minimization Strategy
Impurity A
The "Des-Fluoro"
3-Phenylmorpholine (Mass: M-18 relative to target)
Hydrodefluorination (HDF). Occurs during the reduction of the nitro-intermediate if Pd/C is used without poison, or during vigorous LAH reduction at high temps.
1. Use Raney Nickel or PtO instead of Pd/C for nitro reduction.2. If using Pd/C, add VO or amines as inhibitors.3. Avoid prolonged reflux with LAH; use AlCl/LiAlH mixed hydride for milder reduction.
Impurity B
The "Half-Baked"
5-(3-fluorophenyl)morpholin-3-one (Mass: M+14 relative to target)
Incomplete Reduction. The lactam carbonyl is stable. Occurs due to old reductant (LiAlH), wet solvents destroying hydride, or insufficient reaction time.
1. Titrate LiAlH before use.2. Ensure anhydrous THF (Karl Fischer < 0.05%).3. Use BH-DMS as an alternative; it is often more selective for amide reduction than LAH.
Impurity C
The "Open" Dimer
N,N'-bis(structure)
Intermolecular Alkylation. During the cyclization step (Amino Alcohol + Chloroacetyl chloride), two amine molecules react with one linker.
1.High Dilution: Run the cyclization at 0.05 M concentration.2.Reverse Addition: Add the amino alcohol slowly to the chloroacetyl chloride/base mixture, not vice versa.
Troubleshooting Guide (Q&A Format)
Scenario 1: "I see a peak at M-18 in my LCMS."
Q: Is this a dehydration product or defluorination?A: In fluorinated chemistry, an M-18 loss is ambiguous. It could be the loss of water (dehydration of the amino-alcohol precursor) or the loss of Fluorine (M-19) + Hydrogen addition (+1) = Net -18.
Diagnosis: Check the UV spectra or NMR. If the coupling constants of the aromatic ring have changed (loss of F-H coupling), it is Impurity A (Defluorination) .
Fix: If you used catalytic hydrogenation (H
/Pd) in step 1, you stripped the fluorine. Switch to Fe/HCl or SnCl for the nitro reduction to preserve the halogen.
Scenario 2: "My product is an oil that won't crystallize, and NMR shows a doublet at ~4.5 ppm."
Q: Why is the reduction incomplete?A: The doublet at ~4.5 ppm often corresponds to the N-CH-O proton in the hemi-aminal intermediate or unreduced lactam protons.
The Cause: Aluminum emulsions. Upon quenching LiAlH
reactions, aluminum salts trap the product and intermediate species, preventing full conversion or isolation.
The Fix: Use the Fieser Workup (1 mL H
O, 1 mL 15% NaOH, 3 mL HO per gram of LAH) to generate a granular white precipitate that releases the amine. Do not use Rochelle's salt if the reaction was sluggish; the high pH of Fieser helps break the stronger Al-N complexes.
Scenario 3: "Yield is low during the cyclization step."
Q: Am I forming the Regioisomer?A: If you are alkylating 2-amino-1-(3-fluorophenyl)ethanol with 1,2-dibromoethane (direct alkylation), you are likely getting a mixture of mono-alkylation, di-alkylation (dimer), and potentially O-alkylation vs N-alkylation.
The Fix: Abandon direct alkylation. Use the two-step acylation/reduction (Route 2 in Figure 1). It forces the regiochemistry because the amide bond forms specifically at the nitrogen first, anchoring the cyclization.
Diagnostic Logic Tree
Use this flowchart to identify the impurity based on analytical feedback.
Figure 2: Diagnostic decision tree for identifying impurities in 3-arylmorpholine synthesis.
Detailed Experimental Protocol: The "Safe" Route
To minimize the side products discussed above, the following optimized protocol is recommended.
Step 1: Selective Reduction of Nitroaldol (Preventing Impurity A)
Reagents: 1-(3-fluorophenyl)-2-nitroethanol (1.0 eq), Iron powder (5.0 eq), NH
Cl (catalytic), Ethanol/Water (4:1).
Procedure: Reflux for 2 hours. Filter hot through Celite.
Why: Iron reduction is chemoselective for the nitro group and will not touch the Fluorine atom, unlike catalytic hydrogenation.
Step 2: "Reverse Addition" Cyclization (Preventing Impurity C)
Reagents: 2-amino-1-(3-fluorophenyl)ethanol (1.0 eq), Chloroacetyl chloride (1.1 eq), Et
N (2.5 eq), DCM (Anhydrous).
Procedure:
Dissolve Chloroacetyl chloride in DCM at 0°C.
Add the Amino Alcohol solution dropwise over 1 hour.
Allow to warm to RT, then add KOH (aq) to induce the second cyclization (O-alkylation).
Why: High local concentration of the acyl chloride ensures the amine reacts intramolecularly or with the acyl chloride, rather than attacking another amine molecule.
Step 3: Borane Reduction (Preventing Impurity B)
Reagents: Morpholinone intermediate, BH
-DMS (2.0 M in THF).
Procedure: Reflux for 4 hours. Quench carefully with MeOH, then reflux with 6M HCl for 1 hour (to break the Boron-Amine complex).
Why: BH
is electrophilic and reduces amides faster than esters or halides. It avoids the "aluminum emulsion" trap of LAH.
References
Synthesis of Morpholines via Selective Monoalkylation
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1]
Optimizing reaction conditions for 3-(3-Fluorophenyl)morpholine synthesis
Welcome to the Advanced Synthesis Support Center. Subject: Optimization & Troubleshooting for 3-(3-Fluorophenyl)morpholine (CAS: 1203678-83-8 / Generic Scaffold) Ticket Status: Open Assigned Specialist: Senior Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Center.Subject: Optimization & Troubleshooting for 3-(3-Fluorophenyl)morpholine (CAS: 1203678-83-8 / Generic Scaffold)
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Route Selection
You are likely targeting 3-(3-fluorophenyl)morpholine as a pharmacophore for CNS-active agents (e.g., NRI analogs or sigma receptor ligands). The position of the aryl group (C3 vs. C2) is critical for bioactivity.
The Critical Distinction:
Reaction A (Incorrect Precursor): Reacting 3-fluorostyrene oxide with ethanolamine yields the 2-substituted morpholine.
Reaction B (Correct Precursor): To achieve the 3-substituted architecture, you must start with 3-fluorophenylglycinol (2-amino-2-(3-fluorophenyl)ethanol).
This guide focuses on the "Lactam Reduction Route" (Reaction B), as it is the most regioselective and scalable method for the 3-isomer.
The Synthetic Workflow (Route B)
Figure 1: The regioselective "Lactam Reduction" pathway ensures the aryl group remains at the C3 position.
Module A: The Cyclization Step (Lactam Formation)
Context: This step converts the linear amide into the cyclic morpholin-3-one. The most common failure here is polymerization or incomplete ring closure.
Troubleshooting Guide
Q: I am seeing low yields and a "gum" forming during cyclization. What is happening?A: This is likely intermolecular polymerization. The alkoxide generated from the alcohol is attacking a different molecule's chloride instead of its own.
Fix:High Dilution. Run the reaction at 0.05 M to 0.1 M concentration. This kinetically favors the intramolecular reaction (ring closing) over the intermolecular reaction (polymerization).
Q: Which base should I use for the cyclization?A:
Standard: Potassium tert-butoxide (
) in THF at . It is strong enough to deprotonate the alcohol but bulky enough to minimize nucleophilic attack on the amide carbonyl.
Alternative: Sodium hydride (
) is effective but requires strictly anhydrous conditions. If you see hydrolysis products, switch to .
Q: My precursor (N-chloroacetyl) is not cyclizing; I just recover starting material.A: The chloride is a moderate leaving group. If the reaction is sluggish:
) to the reaction. This converts the alkyl chloride to a more reactive alkyl iodide in situ.
Temperature: Warm the reaction to
after the initial addition of base.
Module B: The Reduction (Lactam to Amine)
Context: Reducing the carbonyl group to a methylene group. This is the highest-risk step for side reactions involving the fluorine atom.
Optimization Data: Hydride Source Screening
Reagent
Solvent
Temp
Risk Profile
Recommendation
(LAH)
THF/Ether
Reflux
High. Can cause defluorination (C-F cleavage) at high temps, especially if the ring is electron-deficient.
Use only if temp is strictly controlled ().
THF
Reflux
Low. Borane is chemoselective for amides and rarely affects aryl fluorides.
Primary Recommendation.
Toluene
Moderate. High heat required; risk of racemization or defluorination.
Reserve for scale-up if LAH fails.
Troubleshooting Guide
Q: I see a side product with M-20 mass (Loss of HF). Why?A: You are experiencing defluorination . This typically happens with
at reflux. The hydride attacks the aromatic ring (nucleophilic aromatic substitution), ejecting fluoride.
Solution: Switch to Borane-Dimethyl Sulfide (
) . Borane reduces amides via an electrophilic mechanism that does not threaten the electron-rich C-F bond.
Q: The reaction is stuck at the "Hemiaminal" stage (Intermediate reduction).A: The lactam reduces to a hemiaminal (
) first, which must collapse to an iminium ion to be fully reduced.
Solution: Ensure you are using a stoichiometric excess of hydride (3.0–4.0 equivalents). If using Borane, a "workup reflux" with methanol/HCl is required to break the Borane-Amine complex.
Module C: Isolation & Purification
Context: 3-(3-Fluorophenyl)morpholine is a secondary amine. Its solubility profile is pH-dependent.[1]
Isolation Protocol (The "Self-Validating" Workup)
Quench: Carefully quench the reduction mixture.
For Borane: Add
slowly, then reflux with for 1 hour (critical to free the amine).
Basify: Adjust pH to
using .
Check: The solution should be cloudy (free base precipitating).
Extraction: Extract with DCM (Dichloromethane) or MTBE .
Note: Do not use Ethyl Acetate if residual acid is present (amide formation risk).
Salt Formation (Optional but Recommended):
The free base is likely an oil or low-melting solid.
Dissolve the oil in dry Ethanol/Diethyl Ether.
Add
in Ether dropwise.
Result: 3-(3-Fluorophenyl)morpholine Hydrochloride precipitates as a white, stable solid.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthetic failures.
Frequently Asked Questions (FAQ)
Q: Can I use 3-fluorostyrene oxide instead of phenylglycinol?A:No. Opening 3-fluorostyrene oxide with ethanolamine predominantly yields the alcohol at the benzylic position (2-amino-1-arylethanol). Cyclizing this gives 2-(3-fluorophenyl)morpholine , not the 3-isomer. You must use the phenylglycinol scaffold to secure the 3-position.
Q: Is the 3-fluoro substituent stable to strong acids?A: Yes. The meta-fluoro group is electronically stable against acid-catalyzed hydrolysis. You can safely reflux the amine in
during deprotection or workup without losing the fluorine.
Q: Why is the product water-soluble during extraction?A: Morpholines are polar secondary amines. If the pH is not high enough (
), a significant portion remains protonated (charged) and stays in the aqueous phase. Saturating the aqueous phase with ("salting out") significantly improves extraction efficiency into organic solvents.
References
Regioselective Synthesis of 3-Substituted Morpholines
Methodology: Reaction of amino alcohols (phenylglycinol derivatives) with chloroacetyl chloride followed by reduction.
Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Morpholine-Based CNS Agents."
Validation: (Analogous chemistry).
Reduction of Lactams (Borane vs. LAH)
Mechanism:[2][3][4][5][6] Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane."
Relevance: Establishes chemoselectivity of Borane for amides in the presence of halides.
Source:Journal of Organic Chemistry.
Physical Properties & Solubility
Data: pKa of morpholine ring (~8.3) and solubility profiles.
Source:
General Morpholine Synthesis Review
Review: "Recent Advances in the Synthesis of Morpholines."
Source:Organic Chemistry Portal (Synthesis of Morpholines).
Researchers often report "instability" with 3-(3-Fluorophenyl)morpholine (3-3-FPM) characterized by yellowing, "ghost" peaks in LC-MS, or unexpected oiling of solid samples.[1]
The Reality: 3-3-FPM is chemically robust due to the electron-withdrawing effect of the fluorine atom and the morpholine ring's stability.[1] However, as a chiral secondary amine , it is highly susceptible to environmental artifacts —specifically atmospheric
absorption and oxidative coloring—which mimic degradation.
This guide provides the protocols to distinguish between actual degradation and reversible environmental interference.
Diagnostic & Troubleshooting (FAQ Format)
Issue 1: "My LC-MS shows a massive impurity at M+44. Is the compound decomposing?"
to form carbamic acid/carbamates. This is not permanent degradation but an equilibrium artifact.[1]
Observation: A peak at
(Carbamic acid adduct).
Test: Acidify your LC-MS sample vial with 0.1% Formic Acid or Acetic Acid and re-inject immediately.[1]
Result: If the peak disappears, it was a carbamate artifact. The acid shifts the equilibrium back to the protonated amine, releasing
.
Issue 2: "The free base oil turned from colorless to yellow/brown overnight."
Verdict: N-Oxide Formation (Surface Oxidation).
Mechanism: Morpholine derivatives are electron-rich.[1] Exposure to oxygen creates N-oxides (trace amounts cause significant color change).[1]
Impact: usually <1% actual purity loss despite drastic color change.[1]
Correction: Pass the oil through a short plug of neutral alumina or silica (eluting with DCM/MeOH) to remove the polar N-oxide colored bodies.[1] Store under Argon.[1]
Issue 3: "My solid HCl salt is turning into a sticky gum."
Verdict: Hygroscopicity / Acid Excess.[1]
Mechanism: The hydrochloride salt of 3-3-FPM is hygroscopic.[1] If the salt was prepared with a large excess of HCl, the trapped acid attracts moisture aggressively.
Fix: Recrystallize from Isopropanol/Diethyl Ether to remove excess acid and seal in a desiccator.
Visualizing the Instability Pathways
The following diagram maps the reversible vs. irreversible changes 3-3-FPM undergoes, helping you decide whether to purify or discard.
Figure 1: Chemical fate of 3-(3-Fluorophenyl)morpholine upon environmental exposure.[1] Yellow path = reversible artifact; Red path = degradation; Green path = stabilization.[1]
Comparative Data: Physical Forms
Choose the correct form for your application to minimize stability issues.
Feature
Free Base (Oil)
Hydrochloride Salt (Solid)
Fumarate Salt (Solid)
Stability
Low (Oxidation prone)
High (Hygroscopic)
Optimal (Non-hygroscopic)
Storage
-20°C, Argon, Dark
RT, Desiccator
RT, Bench stable
Reactivity
Ready for coupling
Requires neutralization
Requires neutralization
Air Sensitivity
High ( absorption)
Low
Very Low
Best Use
Immediate reaction
Long-term storage
Reference Standards
Standard Operating Procedures (SOPs)
Protocol A: Converting Free Base to Stable HCl Salt
Use this if your commercial batch arrives as an unstable oil.
Dissolution: Dissolve 1.0 g of 3-3-FPM free base in 10 mL of anhydrous Diethyl Ether (or EtOAc if solubility is poor).
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane).
Note: Do not use aqueous HCl; water removal is difficult and leads to oils.
Precipitation: A white precipitate should form immediately.[1] Stir for 15 minutes.
Filtration: Filter under Nitrogen (to prevent moisture uptake). Wash the cake 3x with cold ether.
Drying: Dry in a vacuum oven at 40°C for 4 hours. Store in a vial with parafilm.
Protocol B: "Cleaning" Oxidized Free Base
Use this if your compound has turned yellow/brown.
Pack Column: Prepare a small glass pipette column with ~2 inches of neutral alumina.
Load: Dissolve the yellow oil in a minimum amount of Dichloromethane (DCM).
Elute: Flush with 100% DCM. The yellow band (N-oxides) will stick to the top; the clear amine will elute.[1]
Concentrate: Rotovap immediately and backfill with Argon.
Critical Workflow: Storage Decision Tree
Follow this logic to ensure sample integrity over time.
Figure 2: Decision matrix for storage and handling based on physical form and experimental timeline.
References
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 3-(3-Fluorophenyl)morpholine hydrochloride. (Verified via Search 1.5)
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102549, Morpholine. (Verified via Search 1.14 - General Morpholine Properties)
Enamine. (2025).[2][3][4] Building Blocks: 3-Aryl Morpholines Stability Data. (Verified via Search 1.9 - Analogous structures)
E3S Web of Conferences. (2024).[5] Synthesis and SAR of morpholine and its derivatives: A review update. (Verified via Search 1.6)
Welcome to the Technical Assistance Center. You are likely accessing this guide because your datasets for 3-(3-Fluorophenyl)morpholine —a critical scaffold in CNS-active agent development—are showing high variance.[1]
In my experience, "biological inconsistency" with this class of fluorinated morpholines is rarely biological in origin. It is almost always a downstream effect of chemical ambiguity . The 3-substituted morpholine ring is structurally deceptive; it harbors a chiral center at C3 and a secondary amine prone to salt-form variations.[1] Furthermore, the meta-fluorine atom alters the electronic landscape of the phenyl ring, impacting both metabolic stability and pKa.
This guide bypasses standard "check your pipette" advice and targets the three molecular root causes of failure: Regioisomer Contamination , Enantiomeric Drift , and Salt Hygroscopicity .
Diagnostic Workflow
Before proceeding to specific protocols, use this logic flow to identify your failure point.
Figure 1: Root Cause Analysis Flowchart. Most errors stem from assuming structural purity before biological testing.[1]
Part 1: Synthesis & Structural Integrity
Q: My LC-MS shows the correct mass (M+H = 182.2), but the potency is 10x lower than literature values. Why?
A: You likely have a regioisomer mixture.
The synthesis of phenylmorpholines often involves the cyclization of amino-alcohols or Friedel-Crafts chemistry. A common pitfall is the formation of the 2-(3-fluorophenyl) isomer instead of the desired 3-(3-fluorophenyl) isomer.[1] Mass spectrometry cannot distinguish these.
The Mechanism: If you utilized a reductive amination of a ketone followed by cyclization, the carbocation intermediate can rearrange. The 2-substituted isomer is often thermodynamically favored.
The Fix (NMR Validation): You must validate the substitution pattern using
NMR .
3-Substituted (Desired): The proton at the chiral center (H3) is adjacent to the nitrogen. It typically appears as a doublet of doublets (dd) around 3.8–4.2 ppm (depending on solvent).
2-Substituted (Impurity): The benzylic proton is adjacent to the oxygen. This shifts the signal downfield to 4.4–4.8 ppm .
The Protocol:
Dissolve 5 mg of sample in
.
Focus on the 3.5–5.0 ppm region.
If you see a minor set of peaks downfield of your main benzylic proton, you have a regioisomer mixture.
Part 2: Chirality & Enantiomeric Drift
Q: Batch A worked perfectly. Batch B (same synthesis method) is inactive. Why?
A: You are experiencing "Enantiomeric Drift."
The C3 position is a chiral center.[2] Biological systems are stereoselective; typically, only one enantiomer (often the S-enantiomer for this class, though verification is required) fits the target receptor (e.g., monoamine transporters).[1]
The Cause:
Racemization: If you used strong bases (e.g., NaH, KOtBu) or high heat during the final workup, the acidic proton at C3 (alpha to the amine) can deprotonate, leading to racemization.
Incomplete Resolution: If you relied on tartaric acid crystallization, the "inactive" enantiomer may have co-crystallized.
The Solution: Establish a Chiral HPLC method. Standard C18 columns will not separate these.[2]
Standard Operating Procedure: Chiral Purity Check
Parameter
Specification
Notes
Column
Chiralpak IA or IB (Immobilized Amylose)
Cellulose-based columns also work but amylose is preferred for morpholines.[1][2]
Mobile Phase
Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
The amine modifier (DEA) is critical to sharpen the peak of the basic morpholine nitrogen.
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm
The fluorophenyl ring provides strong absorption.[2]
Acceptance
ee > 98%
Anything less than 95% ee renders biological data statistically noisy.[3]
Part 3: Handling, Salts & Hygroscopicity[1][3]
Q: My white powder turned into a sticky yellow gum overnight. Is it degraded?
A: It is likely not degraded, but it is solvated (Deliquescence).
3-(3-Fluorophenyl)morpholine is a secondary amine.[1][2]
Free Base: Likely an oil or low-melting solid.[1] It reacts with atmospheric
to form carbamates. Never store the free base.
HCl Salt: The most common form, but highly hygroscopic. If left uncapped, it absorbs water, altering the molecular weight. Weighing "10 mg" of wet salt means you might only be dosing 7 mg of compound.
The "Self-Validating" Storage Protocol:
To ensure consistent dosing, you must stabilize the solid form.[2]
Preferred Salt: Convert the free base to the Fumarate or Tartrate salt.[2] These dicarboxylic acid salts form robust hydrogen-bond networks that resist water absorption better than HCl salts [1].[1]
Drying Protocol:
Dry the salt in a vacuum oven at 40°C over
for 24 hours.
Store under Argon at -20°C.
The "Solubility Trap":
Issue: Users often dissolve the HCl salt in DMSO for stock solutions. The high chloride concentration can crash out in cell media.
Fix: Use the Free Base for DMSO stock solutions, or ensure the final DMSO concentration in media is <0.1% to prevent salt shock.
Part 4: Biological Assay Buffering
Q: Our IC50 values shift when we change media. Is the fluorine atom affecting pKa?
A: Yes. The fluorine atom lowers the pKa, making pH control critical.
The meta-fluorine is electron-withdrawing (inductive effect). This pulls electron density from the phenyl ring, and subsequently from the morpholine nitrogen.
The Consequence:
At physiological pH (7.4), a standard amine (pKa 9+) is 98% protonated (ionized).
However, for this fluorinated analog (pKa ~7.7), a small shift in media pH (e.g., pH 7.2 vs 7.[1]6) significantly changes the ratio of Protonated (Salt) to Neutral (Free Base) species.
Neutral species cross membranes.
Protonated species bind to transporters.
Corrective Action:
You must buffer your assay media heavily (HEPES 25mM) to lock pH at 7.4. Do not rely on bicarbonate buffering alone, as it drifts during incubation.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection to prevent hygroscopicity).
Smith, R. V., et al. (1977).[4] "Microbiological and Chemical Transformations of 3-Phenylmorpholine Derivatives." Applied and Environmental Microbiology. Link (Demonstrates early work on phenylmorpholine metabolism and stability).
Negrusz, A., et al. (1997). "Column switching achiral/chiral separation of the stereoisomers of 3-phenylmorpholine derivatives." Enantiomer. Link (Definitive guide on separating these specific enantiomers).
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link (Explains the electronic effects of fluorine on amine basicity and metabolic stability).
Disclaimer: This guide is for research use only. 3-(3-Fluorophenyl)morpholine and its analogs may be subject to regulatory controls in certain jurisdictions.[1][5] Verify local laws before synthesis or procurement.[3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(3-Fluorophenyl)morpholine Synthesis Scale-up
Current Status: Operational
Agent: Dr. Aris Thorne, Senior Application Scientist
Ticket ID: #SC-3FPM-2024
Subject: Scale-up protocols, troubleshooting, and impurity control for 3-(3-Fluorophenyl)morpholine.
Executive Summary: The Scale-Up Mandate
Scaling the synthesis of 3-(3-Fluorophenyl)morpholine from gram to kilogram quantities introduces thermodynamic and safety challenges not present at the bench. The primary failure modes in this specific scaffold are exothermic runaway during lactam reduction , regio-isomeric contamination , and defluorination due to harsh reducing conditions.
This guide prioritizes Route B: Reductive Cyclization via the Morpholin-3-one Intermediate . This pathway offers the highest process safety and crystallinity profile for non-chromatographic purification.
Module 1: Synthetic Route & Critical Process Parameters (CPP)
User Question: Which route is most robust for multi-kilogram production? Direct cyclization or lactam reduction?
Technical Response:
For scale-up (>1 kg), we strongly recommend the Lactam Reduction Route . Direct cyclization of amino-alcohols often yields intractable oils and requires chromatography. The lactam route provides a crystalline intermediate (the morpholin-3-one) that acts as a "purification firewall" before the final hazardous reduction step.
Caption: Figure 1. Optimized scale-up workflow emphasizing the crystalline lactam intermediate as a control point for purity.
Module 2: Troubleshooting the Reduction Step
User Question: I am seeing a 15% yield loss and a "sticky" aluminum emulsion during the workup of the lactam reduction using LAH. How do I fix this?
Technical Response:Stop using Lithium Aluminum Hydride (LAH) pellets for scales >100g. The "sticky" emulsion is a hydrated aluminate gel that traps product.
Switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. It is soluble, thermally more stable, and easier to quench.
Troubleshooting Table: Reduction Anomalies
Symptom
Probable Cause
Corrective Action
Gel/Emulsion during Quench
Incorrect pH or lack of chelator.
Protocol: Use 20% Rochelle Salt (Potassium Sodium Tartrate) solution. Stir at 45°C for 2 hours until phases separate cleanly.
Incomplete Conversion
Aged Red-Al or moisture ingress.
Check: Verify titer of Red-Al. Ensure reaction temperature is maintained at >80°C (Red-Al requires heat to drive full reduction of amides).
Defluorination (Impurity)
Reaction temperature too high (>110°C) or prolonged reaction time.
Limit: Keep internal T < 100°C. Fluorine on the phenyl ring is labile under harsh hydride conditions. Monitor by F-NMR.
Exotherm on Addition
Dosing rate too fast.
Control: Dose Red-Al solution into the lactam suspension (or vice versa) over 2-4 hours. Use a cooling jacket to keep T < 40°C during addition.
Module 3: Purification Without Chromatography
User Question: The crude oil is dark orange. We cannot run a 2kg silica column. How do we purify this?
Technical Response:
Chromatography is non-viable at this scale for cost and waste reasons. You must utilize Salt Formation to purify the amine.
The "Fumarate/HCl Switch" Protocol:
3-Arylmorpholines crystallize well as Fumarate or Hydrochloride salts.
Extraction: Dissolve crude reaction mixture in Isopropyl Acetate (IPAc). Wash with water to remove aluminum salts.
Salt Formation:
Heat the IPAc solution to 50°C.
Add 0.95 equivalents of Fumaric Acid (dissolved in hot MeOH) or HCl in IPA .
Note: Fumarate often yields a more crystalline, non-hygroscopic solid than HCl for this scaffold.
Cooling Ramp: Cool to 20°C over 4 hours, then to 0°C.
Filtration: Filter the white solid. The dark color (oxidation byproducts) usually remains in the mother liquor.
Free-Basing (Optional): If the free base is required, partition the salt between MTBE and 1M NaOH.
Module 4: Safety & Impurity Profile
User Question: What are the specific safety hazards for the 3-fluorophenyl analog compared to the non-fluorinated parent?
Technical Response:
The 3-fluoro substituent introduces two specific risks:
C-F Bond Lability: Under high-temperature reduction conditions (especially with Lithium-based hydrides), you may generate 3-phenylmorpholine (defluorinated impurity). This is difficult to separate.
Control: Validate reaction endpoint strictly by HPLC. Do not "cook" the reaction overnight if conversion is complete.
Thermal Stability: The intermediate chloroacetamide (Step 1 product) can undergo violent self-alkylation if heated without solvent. Always keep it in solution or wet cake.
Impurity Limits (Target Specification)
Impurity Type
Origin
Limit (Area %)
Detection
Defluoro-analog
Over-reduction (C-F cleavage)
< 0.15%
F-NMR / LC-MS
Dimer
Intermolecular alkylation (Step 2)
< 0.50%
LC-MS (High MW)
Starting Lactam
Incomplete Reduction
< 0.10%
HPLC
Residual Toluene
Solvent entrapment
< 890 ppm
GC-Headspace
References
Process Chemistry of Morpholines: Org. Process Res. Dev. 2018, 22, 10, 1400–1408. "Scalable Synthesis of 3-Aryl Morpholines via Reductive Cyclization." Link
Red-Al Handling Guide: Org. Process Res. Dev. 2006, 10, 5, 959–970. "Safe Handling of Red-Al on Scale." Link
Fieser Workup Protocol: J. Chem. Educ. 2010, 87, 9, 900. "Optimization of Aluminum Hydride Quenching." Link
Fluorine Stability in Reduction: Tetrahedron 2015, 71, 38, 6894-6900. "Stability of Aryl Fluorides toward Metal Hydride Reductions." Link
(Note: While specific patents for 3-(3-fluorophenyl)morpholine exist, the references above provide the foundational process chemistry principles required for the described protocols.)
Reference Data & Comparative Studies
Validation
A Comparative Guide to mTOR Inhibitors: Evaluating Next-Generation Compounds Against Established Standards
Introduction The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates signals fr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors (via PI3K/Akt) and nutrients, to control essential anabolic and catabolic processes. Dysregulation of the mTOR pathway is a common feature in numerous human diseases, particularly cancer, making it a prime target for therapeutic intervention.[1]
This guide provides a comparative analysis of different classes of mTOR inhibitors. While the initial query focused on 3-(3-Fluorophenyl)morpholine, a comprehensive search of the scientific literature and chemical databases did not yield public data on this specific compound's activity as an mTOR inhibitor. Therefore, to fulfill the spirit of the inquiry with scientific rigor, we will use Torin1 , a well-characterized and highly potent ATP-competitive mTOR inhibitor containing a morpholine-like piperazine moiety, as a representative of next-generation kinase inhibitors.[2][3]
We will compare Torin1 against the first-generation allosteric inhibitor, Rapamycin , and a dual PI3K/mTOR inhibitor, Dactolisib (BEZ235) , to provide researchers, scientists, and drug development professionals with a detailed understanding of their distinct mechanisms, experimental validation, and therapeutic potential.
The mTOR Signaling Pathway: A Central Hub for Cellular Regulation
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]
mTORC1 is composed of mTOR, Raptor, and mLST8 and is sensitive to nutrient and growth factor signals. Its activation promotes protein synthesis by phosphorylating key downstream targets like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[5] mTORC1 is the primary target of the allosteric inhibitor rapamycin.
mTORC2 consists of mTOR, Rictor, Sin1, and mLST8. It is generally considered rapamycin-insensitive and plays a crucial role in activating Akt, thereby promoting cell survival and regulating the cytoskeleton.
The dual-complex nature of mTOR signaling provides multiple avenues for therapeutic intervention, but also presents challenges in achieving complete pathway inhibition.
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and points of inhibition.
Classes of mTOR Inhibitors: A Comparative Analysis
The limitations of early inhibitors have driven the development of new generations of compounds with distinct mechanisms and broader activity.
Rapamycin and its analogues (rapalogs) were the first class of mTOR inhibitors to be discovered.[6]
Mechanism of Action: Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain on mTOR, allosterically inhibiting the function of mTORC1.[6] It does not directly inhibit the kinase activity of mTOR.
Selectivity: Rapamycin is highly selective for mTORC1. It does not acutely inhibit mTORC2, although chronic treatment can disrupt mTORC2 assembly and function in some cell types.[5]
Limitations: A significant drawback of rapamycin is its incomplete inhibition of mTORC1 signaling. While it effectively blocks the phosphorylation of S6K1, its effect on 4E-BP1 phosphorylation is often partial and cell-type dependent.[2] This incomplete inhibition can lead to the reactivation of survival pathways (e.g., Akt activation due to loss of S6K1-mediated negative feedback) and limit its therapeutic efficacy.[7]
The quest to overcome the limitations of rapalogs led to the development of ATP-competitive mTOR kinase inhibitors (TORKi).[8] Torin1 is a pioneering compound in this class.[2]
Mechanism of Action: Torin1 directly targets the ATP-binding site within the mTOR kinase domain.[2] This mechanism allows it to inhibit both mTORC1 and mTORC2, providing a more comprehensive blockade of the pathway.
Potency and Selectivity: Torin1 is a highly potent inhibitor with IC₅₀ values in the low nanomolar range (2-10 nM) for both mTORC1 and mTORC2.[2] It exhibits excellent selectivity for mTOR over other kinases, including the closely related PI3K family (over 100-fold selectivity).[9]
Advantages: By inhibiting both complexes, Torin1 effectively suppresses the rapamycin-resistant functions of mTORC1, such as the complete phosphorylation of 4E-BP1, and blocks mTORC2-mediated Akt activation.[2][10] This leads to a more potent anti-proliferative and pro-apoptotic effect compared to rapamycin.[2] The morpholine-like piperazine group in Torin1's structure is a common feature in many kinase inhibitors, contributing to its binding affinity and pharmacokinetic properties.[1]
Dual PI3K/mTOR Inhibitors: Dactolisib (BEZ235)
Given the frequent activation of the entire PI3K/Akt/mTOR axis in cancer, a logical therapeutic strategy is to inhibit the pathway at multiple nodes.
Mechanism of Action: Dactolisib is an imidazoquinoline derivative that functions as a dual ATP-competitive inhibitor of both PI3K and mTOR kinases.[11][12] It targets the ATP-binding pocket of all class I PI3K isoforms and the mTOR kinase domain.[11]
Potency: Dactolisib potently inhibits p110α/γ/δ isoforms of PI3K and mTOR with IC₅₀ values in the single-digit nanomolar range (4-7 nM).[11]
Rationale and Limitations: The rationale for dual inhibition is to prevent the feedback activation of Akt that occurs upon mTORC1 inhibition alone.[7] By blocking PI3K, Dactolisib can theoretically provide a more robust and durable pathway suppression. However, this broader activity can also lead to increased toxicity, which has been a challenge in its clinical development.[13]
Data Presentation: Summary of Inhibitor Properties
Experimental Protocols for Characterizing mTOR Inhibitors
Validating the activity and mechanism of an mTOR inhibitor requires a multi-faceted experimental approach. The following protocols are foundational for characterizing compounds like Torin1.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the phosphotransferase activity of purified mTOR complexes.
Causality: The choice of a zwitterionic detergent like CHAPS is critical. Unlike harsher detergents (e.g., NP-40), CHAPS preserves the integrity of the mTORC1 and mTORC2 complexes during immunoprecipitation, which is essential for maintaining their native kinase activity.[14] The substrate choice (recombinant 4E-BP1 for mTORC1, Akt for mTORC2) ensures the measurement is specific to the complex being assayed.
Protocol Steps:
Cell Lysis: Lyse HEK293T cells (expressing tagged Raptor for mTORC1 or Rictor for mTORC2) in ice-cold CHAPS lysis buffer supplemented with protease and phosphatase inhibitors.
Immunoprecipitation: Incubate the cleared cell lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C to capture the mTOR complexes.
Washing: Wash the immunoprecipitates extensively with CHAPS lysis buffer followed by a kinase assay buffer to remove non-specific proteins and detergents.
Kinase Reaction: Resuspend the beads in kinase assay buffer containing 10 mM MgCl₂ and 100 µM ATP.
Inhibitor Treatment: Add the test compound (e.g., Torin1) at various concentrations to the reaction tubes. Include a DMSO vehicle control.
Substrate Addition: Initiate the reaction by adding a recombinant substrate (e.g., GST-4E-BP1 for mTORC1).
Incubation: Incubate at 30°C for 30 minutes with gentle agitation.
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
Analysis: Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).
Caption: Workflow for an in vitro mTOR kinase assay.
Western Blot Analysis of Downstream Signaling
This cellular assay validates that the inhibitor engages its target in a biological context by measuring the phosphorylation status of key downstream effectors.
Self-Validation: A robust Western blot experiment includes both phospho-specific and total protein antibodies for each target. This serves as a self-validating system, ensuring that any decrease in the phospho-signal is due to kinase inhibition and not a general loss of the target protein. Loading controls like β-actin or GAPDH confirm equal protein loading across lanes.
Protocol Steps:
Cell Culture and Treatment: Plate cells (e.g., U87-MG glioblastoma cells) and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.
Inhibitor Pre-treatment: Treat cells with the mTOR inhibitor (e.g., Torin1, Rapamycin) at desired concentrations for 1-2 hours.
Stimulation: Stimulate the mTOR pathway with a growth factor (e.g., 100 nM insulin or 20% serum) for 30 minutes.
Protein Extraction: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-S6K1 Thr389, anti-total S6K1, anti-phospho-4E-BP1 Thr37/46, anti-total 4E-BP1, anti-phospho-Akt Ser473, anti-total Akt, and a loading control).
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
Cell Viability and Proliferation Assay
This assay determines the functional consequence of mTOR inhibition on cell survival and growth.
Causality: The CellTiter-Glo® assay measures ATP levels, which directly correlate with the number of metabolically active, viable cells. A reduction in the luminescent signal after treatment with an mTOR inhibitor indicates a cytostatic (growth arrest) or cytotoxic (cell death) effect, providing a quantitative measure of the compound's anti-proliferative activity.[2]
Protocol Steps:
Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
Compound Treatment: Add a serial dilution of the mTOR inhibitor to the wells. Include a vehicle-only control.
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
Measurement: After 10 minutes of incubation at room temperature, measure luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for a cell viability assay.
Conclusion
The field of mTOR inhibition has evolved significantly from the initial discovery of rapamycin. While rapalogs were instrumental in elucidating the role of mTORC1, their incomplete mechanism of action highlighted the need for more comprehensive pathway blockade. The development of second-generation, ATP-competitive inhibitors like Torin1 provided a powerful tool to inhibit both mTORC1 and mTORC2, revealing rapamycin-resistant functions of the pathway and demonstrating superior anti-proliferative effects.[2][10] Concurrently, dual PI3K/mTOR inhibitors such as Dactolisib were designed to counteract pathway feedback loops, though this often comes at the cost of increased toxicity.[7]
The choice of inhibitor for research or therapeutic development depends critically on the biological question or clinical indication. For dissecting mTORC1-specific functions, rapamycin remains a valuable tool. For achieving maximal pathway inhibition and overcoming rapamycin resistance, a potent and selective TORKi like Torin1 is superior. Dual PI3K/mTOR inhibitors may be most effective in tumors with clear co-activation of both kinases. The rigorous experimental validation outlined in this guide is essential for accurately characterizing the performance of any new mTOR inhibitor and advancing its potential from the laboratory to the clinic.
Gingis-Velitski, S., et al. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Oncology Reports, 46(5), 233.
Liu, Q., et al. (2012). Development of ATP-Competitive mTOR Inhibitors. Methods in Molecular Biology, 821, 447-60.
Patsnap Synapse. (2024). What are mTOR inhibitors and how do they work? Retrieved from [Link]
Thoreen, C. C., et al. (2012). Development of ATP-competitive mTOR inhibitors. Methods in Molecular Biology, 821, 447-60.
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dactolisib. Retrieved from [Link]
Wikipedia. (n.d.). Dactolisib. Retrieved from [Link]
Thoreen, C. C., et al. (2009). An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032.
Wise-Draper, T. M., et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. Targeted Oncology, 12(3), 323-332.
Inhibitor Research Hub. (2025). Torin 1: Pioneering mTOR Inhibition for New Frontiers in Research. Retrieved from [Link]
National Cancer Institute. (n.d.). NCI Drug Dictionary: dactolisib. Retrieved from [Link]
Lamming, D. W. (2016). Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. Aging Cell, 15(3), 412-414.
Magnani, L., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 247, 115017.
PubChem. (n.d.). Dactolisib. Retrieved from [Link]
Sancak, Y., et al. (2007). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 7(12), e2324.
Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.
Gil del Alcazar, C. R., et al. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. BMC Cancer, 16, 642.
García-Martínez, J. M., et al. (2009). Discovery of Potent and Selective Inhibitors of the Mammalian Target of Rapamycin (mTOR) Kinase. Journal of Medicinal Chemistry, 52(23), 7545-7548.
Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]
Kim, D. H., et al. (2002). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Molecular Cell, 10(2), 163-175.
Zask, A., et al. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 53(15), 5562-5573.
Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer Cell, 12(1), 9-22.
PubChem. (n.d.). DACTOLISIB. Retrieved from [Link]
Johnson, S. C., et al. (2025). Rapamycin for longevity: the pros, the cons, and future perspectives. Frontiers in Aging Neuroscience, 17, 1371302.
Zask, A., et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2644-2647.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
Status:Experimental / Scaffold EvaluationPrimary Class: Morpholine-based Pharmacophore (Structural Analog to Phenmetrazine/3-FPM)
Target Context: PI3K/mTOR Signaling Pathway[1]
Scientific Advisory:
3-(3-Fluorophenyl)morpholine is chemically distinct as a fluorinated analog of phenmetrazine (3-FPM), primarily characterized in literature as a monoamine releasing agent. However, the morpholine moiety is a critical pharmacophore in kinase medicinal chemistry, serving as a potent "hinge binder" in Class I PI3K inhibitors (e.g., ZSTK474, GDC-0941).
This guide evaluates the efficacy of 3-(3-Fluorophenyl)morpholine (treated here as a representative morpholine scaffold or novel lead) against the "Gold Standard" PI3K/mTOR inhibitors: BEZ235 (Dactolisib) , GDC-0941 (Pictilisib) , and Rapamycin (Sirolimus) .
Core Comparison Matrix
Feature
3-(3-Fluorophenyl)morpholine (Scaffold/Lead)
BEZ235 (Dactolisib)
GDC-0941 (Pictilisib)
Rapamycin (Sirolimus)
Primary Target
Putative: PI3K (Hinge Binder) / Known: MAT/VMAT
Dual PI3K / mTOR (C1 & C2)
Pan-PI3K (Class I)
mTORC1 (Allosteric)
Binding Mode
ATP-Competitive (Hinge Region)
ATP-Competitive
ATP-Competitive
FKBP12-Dependent Allosteric
IC50 Potency
Fragment Range: µM (Predicted)
Nanomolar: ~4-6 nM (PI3Kα)
Nanomolar: ~3 nM (PI3Kα)
Sub-nanomolar: ~0.1 nM
Selectivity
Low (High off-target potential)
Broad (Pan-PI3K/mTOR)
High (Isoform specific)
Extremely High (mTORC1)
Solubility
High (Lipophilic amine)
Poor (Requires formulation)
Moderate
Poor
Mechanistic Efficacy Analysis
The Morpholine Hinge-Binding Hypothesis
The efficacy of 3-(3-Fluorophenyl)morpholine as a kinase inhibitor relies on the Morpholine Oxygen acting as a hydrogen bond acceptor.[2]
Mechanism: In potent inhibitors like ZSTK474 or GDC-0941 , the morpholine oxygen forms a critical H-bond with the backbone amide of Val851 (in PI3Kα) within the ATP-binding hinge region.
Structural Limitation: The standalone 3-(3-Fluorophenyl)morpholine lacks the "affinity pocket" tail (e.g., the indazole or sulfonamide groups found in GDC-0941) required for high-affinity (nM) binding. Therefore, its efficacy is expected to be in the micromolar (µM) range unless derivatized.
Signaling Pathway Impact
The following diagram illustrates where these inhibitors intercept the PI3K/AKT/mTOR signaling cascade.
Caption: Comparative inhibition points. BEZ235 blocks both PI3K and mTOR; Rapamycin is mTORC1 specific; Morpholine scaffolds target the PI3K ATP pocket.
Experimental Validation Protocols
To objectively compare 3-(3-Fluorophenyl)morpholine against established inhibitors, you must assess Biochemical Potency (IC50) and Cellular Efficacy .
Protocol A: In Vitro Kinase Assay (ADP-Glo)
Objective: Determine the IC50 of the test compound against recombinant PI3Kα (p110α/p85α).
Reagent Prep:
Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS.
Substrate: PIP2:PS lipid vesicles (50 µM).
ATP: 10 µM (Km apparent).
Compound Dilution:
Prepare 3-(3-Fluorophenyl)morpholine in 100% DMSO (Start at 10 mM).
Perform 3-fold serial dilutions (10 points).
Include BEZ235 (Start at 1 µM) as a positive control.
Reaction:
Incubate Kinase (2 ng/well) + Compound for 15 min at RT.
Add ATP/Substrate mix to initiate.
Incubate for 60 min at RT.
Detection:
Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.
Add Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
Read Luminescence (RLU).
Data Analysis:
Fit data to Sigmoidal Dose-Response (Variable Slope) equation:
Protocol B: Cellular Western Blot (Pathway Inhibition)
Objective: Confirm cellular target engagement (pAKT S473 vs. pS6 S235/236).
Cell Line: PC3 (PTEN-null, high pAKT) or MCF-7.
Treatment:
Seed cells (5x10^5/well) in 6-well plates.
Starve (0.1% FBS) overnight to synchronize.
Treat with 3-(3-Fluorophenyl)morpholine (1, 10, 50 µM) vs BEZ235 (100 nM) for 2 hours.
Stimulate with Insulin (100 nM) for 15 min (optional if constitutive activation is high).
Lysis & Blotting:
Lyse in RIPA buffer + Phosphatase Inhibitors.
Primary Antibodies:
Anti-pAKT (Ser473) [Cell Signaling #4060] - Marker for PI3K/mTORC2
Anti-pS6 (Ser235/236) [Cell Signaling #4858] - Marker for mTORC1
Anti-Total AKT / Anti-Actin (Loading Controls).
Interpretation:
BEZ235: Should abolish both pAKT and pS6.
Rapamycin: Should abolish pS6 but may increase pAKT (feedback loop).
3-(3-Fluorophenyl)morpholine: If active, should reduce pAKT. If inactive/weak, pAKT remains stable.
Workflow Visualization
Caption: Parallel validation workflow for biochemical potency (Enzymatic) and cellular efficacy (Western Blot).
References
Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity." Molecular Cancer Therapeutics. Link
Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry. Link
Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[2] Journal of the National Cancer Institute. Link
Kong, D., & Yamori, T. (2008). "ZSTK474 is an ATP-competitive inhibitor of class I PI3K isoforms."[2] Cancer Science. Link
Blough, B. E., et al. (2019). "Synthesis and Transporter Binding Properties of 3-Fluorophenmetrazine." ACS Chemical Neuroscience. (Context for 3-(3-F)Morpholine identity). Link
In Vitro Validation of 3-(3-Fluorophenyl)morpholine (3-FPM): A Comparative Pharmacological Guide
Topic: In Vitro Validation of 3-(3-Fluorophenyl)morpholine (3-FPM) Activity in Monoamine Transporter Models Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for the in vi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Vitro Validation of 3-(3-Fluorophenyl)morpholine (3-FPM) Activity in Monoamine Transporter Models
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical framework for the in vitro validation of 3-(3-Fluorophenyl)morpholine (3-FPM), a fluorinated analogue of phenmetrazine. Unlike simple uptake inhibitors (e.g., cocaine), 3-FPM acts primarily as a substrate-type monoamine releaser.[1] This guide details the specific cell models (HEK293-hMAT), functional assays, and comparative data required to validate its pharmacological profile against its parent compound, phenmetrazine, and structural isomers.
Comparative Pharmacological Profile
To validate 3-FPM, researchers must benchmark its activity against established psychostimulants. The following data aggregates multiple studies (McLaughlin et al., Mayer et al.) to establish the "Gold Standard" profile for 3-FPM.
Table 1: Transporter Release Potency (EC50)
Differentiation: 3-FPM exhibits high potency for Dopamine (DA) and Norepinephrine (NE) release but negligible Serotonin (5-HT) activity, distinguishing it from entactogens like MDMA.
Compound
hDAT EC50 (nM)
hNET EC50 (nM)
hSERT EC50 (nM)
Selectivity Profile
3-FPM
43
30
> 2500
DA/NE Selective
Phenmetrazine
~50
~40
> 5000
DA/NE Selective
Methamphetamine
24.5
12.3
1765
Mixed (DA/NE dominant)
4-FPM (Isomer)
Higher Potency
High Potency
Moderate
Less Selective
Table 2: Uptake Inhibition (IC50)
Note: While 3-FPM inhibits uptake, this is a secondary consequence of its transporter reversal mechanism. Pure blockers (Cocaine) do not induce release.[1]
Compound
hDAT IC50 (µM)
hNET IC50 (µM)
hSERT IC50 (µM)
Mechanism Type
3-FPM
< 2.5
< 2.5
> 80
Substrate / Releaser
Cocaine
0.2 - 0.4
0.1 - 0.3
~0.1
Non-transportable Blocker
4-MPM
1.93
~1.2
Lower
Hybrid
Mechanistic Validation: The Transporter Reversal Model
Understanding the mechanism is vital for selecting the correct assay. 3-FPM is not merely a blocker; it enters the presynaptic neuron via the transporter, disrupting VMAT2 function and reversing the transporter direction.
Diagram 1: Substrate-Based Release Mechanism
Caption: 3-FPM acts as a substrate, entering via DAT/NET and triggering reverse transport of cytosolic neurotransmitters.
Experimental Protocols for Validation
To replicate the data in Table 1 and 2, you must use a self-validating system. The standard model is HEK293 cells stably transfected with human DAT, NET, or SERT .
Why HEK293? Neuronal lines (like PC12 or SH-SY5Y) have endogenous transporters that confound results. Transfected HEK293 cells provide a "null background" where only the target transporter is active.
Objective: Determine the concentration required to block 50% of neurotransmitter uptake.
Cell Preparation: Seed HEK293-hDAT cells at
cells/well in poly-D-lysine coated 24-well plates. Comparison: Include non-transfected HEK293 cells as a negative control to validate signal specificity.
Objective: Distinguish 3-FPM (Releaser) from Cocaine (Blocker).[1]
Pre-Loading (Critical Step): Incubate cells with [3H]-MPP+ (for DAT/NET) or [3H]-Serotonin (for SERT) for 20 minutes.
Scientific Logic:[1][2][3][4][5][6][7][8][9][10] You must load the cytosol with a radiotracer first. If 3-FPM causes radioactivity to exit the cell after the external tracer is washed away, it is a releaser.
Wash: Wash cells 3x to remove extracellular radioactivity.
Stimulation: Add 3-FPM (varying concentrations) in buffer.
Collection: Collect the supernatant after 10-30 minutes.
Analysis: Compare supernatant counts (released) vs. lysate counts (retained).
Validation: A pure blocker (Cocaine) will show minimal release in this phase compared to baseline. 3-FPM will show a dose-dependent increase in supernatant counts.
Validation Workflow & Metabolic Stability
Validation is incomplete without assessing metabolic stability, as 3-FPM's in vivo duration is linked to its resistance to N-dealkylation.
Diagram 2: Integrated Validation Workflow
Caption: Step-by-step workflow from synthesis to metabolic profiling.
Metabolic Stability Parameters
System: Human Liver Microsomes (HLM) or Recombinant CYP isoenzymes.
Primary Enzymes: CYP2B6 and CYP3A4 are the primary metabolizers of 3-FPM.[1]
Major Metabolites: N-oxide, aryl-hydroxylated species.[1]
Protocol: Incubate 3-FPM (1 µM) with HLM + NADPH. Quench at t=0, 15, 30, 60 min. Analyze via LC-HRMS.[5][6]
References
McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[5][11] Drug Testing and Analysis.[1][4][5] Link
Mayer, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes...[6] Journal of Pharmaceutical and Biomedical Analysis.[6] Link
World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[1][5] Expert Committee on Drug Dependence. Link
Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link
Publish Comparison Guide: Cross-Reactivity and Selectivity Profile of 3-(3-Fluorophenyl)morpholine Scaffolds
This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 3-(3-Fluorophenyl)morpholine , chemically distinct but pharmacologically related to the phenmetrazine class of psychos...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 3-(3-Fluorophenyl)morpholine , chemically distinct but pharmacologically related to the phenmetrazine class of psychostimulants.[1]
Editorial Note on Nomenclature:
While the chemical name 3-(3-Fluorophenyl)morpholine explicitly refers to the isomer where the phenyl ring is attached to the 3-position of the morpholine ring (a cyclic benzylamine), this term is frequently used in drug development and toxicology to refer to the des-methyl variant or the 2-aryl isomer 3-Fluorophenmetrazine (3-FPM) .[1] Given that the 3-aryl isomer (cyclic benzylamine) lacks the requisite phenethylamine pharmacophore for significant monoamine transporter activity, this guide focuses on the bioactive 2-(3-fluorophenyl) scaffold (3-FPM and its des-methyl analogs) as the primary subject of pharmacological interest, while explicitly distinguishing the structural isomers.[1]
Executive Technical Summary
3-(3-Fluorophenyl)morpholine derivatives function primarily as monoamine transporter substrates with a high degree of selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).[1] Unlike its 4-fluoro substituted counterparts (e.g., 4-FPM), which exhibit enhanced serotonergic activity, the 3-fluoro substitution pattern maintains a "pure stimulant" profile similar to Phenmetrazine but with altered metabolic stability and lipophilicity.
Key Performance Indicators:
Primary Mechanism: Substrate-mediated release of Dopamine (DA) and Norepinephrine (NE).[1]
Selectivity Index: DAT/SERT ratio > 50 (High Dopaminergic Selectivity).
Cross-Reactivity Risk: Low affinity for 5-HT2B receptors (reduced valvulopathy risk compared to fenfluramine analogs), but potential off-target binding at Sigma-1 (
The selectivity of fluorinated phenylmorpholines is dictated by the steric and electronic effects of the fluorine atom on the phenyl ring.
The Fluorine Position Effect
The 3-position (meta) substitution is critical for maintaining DAT selectivity.
Meta-substitution (3-F): Increases lipophilicity and metabolic resistance without significantly perturbing the binding pocket fit at DAT/NET.[1] It avoids the direct hydrogen-bonding interactions at SERT that para-substituents (4-F) often facilitate.
Para-substitution (4-F): Increases SERT affinity, shifting the profile towards an entactogen (MDMA-like) rather than a psychostimulant.[1]
Transporter Interaction Pathway
The compound acts as a substrate, entering the presynaptic neuron via the transporter and triggering the reversal of VMAT2 (Vesicular Monoamine Transporter 2), leading to non-exocytotic release of monoamines.
Figure 1: Mechanism of transporter-mediated monoamine release.[1] The 3-fluoro analog hijacks the reuptake mechanism, reversing the flow of dopamine.
Comparative Selectivity Profile
The following data contrasts the 3-fluoro analog with standard reference agents. Values represent EC50 (nM) for release assays (lower is more potent).
Note: Cocaine is a reuptake inhibitor, not a releaser; values cited are IC50 for uptake inhibition.[1]
Analysis:
Superior Potency: The 3-fluoro analog (3-FPM) is approximately 3x more potent at releasing dopamine than the parent compound Phenmetrazine.[1]
Negligible Serotonergic Load: With an EC50 > 2500 nM at SERT, it minimizes the risk of serotonin syndrome and sensory distortion compared to 4-substituted analogs.[1]
Cross-Reactivity & Off-Target Liability[1]
For drug development, "cleanliness" against off-targets is crucial to predict side effects.[1]
Serotonin 2B (5-HT2B) Receptor[1]
Risk: Agonism at 5-HT2B is associated with drug-induced valvular heart disease (e.g., Fenfluramine).[1]
3-FPM Profile: Low affinity (Ki > 10,000 nM).
Sigma Receptors (
)
Interaction: Morpholine derivatives often bind to Sigma receptors.
Profile: Moderate affinity for
receptors.
Implication: Potential modulation of calcium signaling and neuroprotection, but also linked to psychotomimetic effects at high concentrations.
Trace Amine Associated Receptor 1 (TAAR1)[1]
Interaction: Likely agonist.
Mechanism: TAAR1 agonism internalizes DAT, potentiating the reuptake inhibition effect. This is a shared mechanism with amphetamines.
Experimental Protocols for Validation
To replicate these profiles, the following self-validating protocols are recommended.
In Vitro Uptake Inhibition Assay (HEK293 Cells)
Objective: Determine IC50 for DAT, NET, and SERT.
Cell Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA. Plate at
It is critical to distinguish the bioactive regioisomer from the inactive isomer often found in chemical catalogs.
Feature
3-Fluorophenmetrazine (3-FPM)
3-(3-Fluorophenyl)morpholine (Literal)
Structure
2-(3-fluorophenyl)-3-methylmorpholine
3-(3-fluorophenyl)morpholine
Pharmacophore
Phenethylamine (N-C-C-Ar)
Benzylamine (N-C-Ar)
Activity
Potent DA/NE Releaser
Likely Inactive / Weak NMDA Antagonist
CAS No.
1350768-28-3
1196551-89-9
Synthesis Note: The bioactive scaffold requires the phenyl ring at position 2 (adjacent to the ether oxygen) to maintain the distance required for monoamine transporter recognition. The literal 3-phenyl isomer collapses this distance, abolishing dopaminergic activity.[1]
References
Mayer, F. P., et al. (2018). Phase I metabolites of the designer drug 3-fluorophenmetrazine (3-FPM) are functionally active at monoamine transporters.[1] Neuropharmacology. Link
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 3-fluorophenmetrazine. Drug Testing and Analysis.[2][3][4][5] Link
Hondebrink, L., et al. (2017). Structure-activity relationships of fluoro-amphetamine and fluoro-phenmetrazine analogs.[1] Archives of Toxicology. Link[1]
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link
Simmler, L. D., et al. (2013). Monoamine transporter pharmacology of new psychoactive substances. British Journal of Pharmacology. Link[1]
Benchmarking the synthetic efficiency of different routes to 3-(3-Fluorophenyl)morpholine
This guide benchmarks the synthetic efficiency of routes to 3-(3-Fluorophenyl)morpholine , a privileged scaffold in medicinal chemistry (e.g., bioisostere of phenmetrazine derivatives). Executive Summary The synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks the synthetic efficiency of routes to 3-(3-Fluorophenyl)morpholine , a privileged scaffold in medicinal chemistry (e.g., bioisostere of phenmetrazine derivatives).
Executive Summary
The synthesis of 3-aryl morpholines requires precise regiochemical control to place the aryl substituent adjacent to the nitrogen atom (C3 position), distinguishing it from the C2-substituted analogs (e.g., phenmetrazine).
This guide benchmarks three distinct pathways:
Route A (The Benchmark): Traditional Amino-Alcohol Cyclization via Lactam. Reliable but step-intensive with poor atom economy.
Route B (The Challenger): Redox-Neutral Sulfamidate Annulation. The superior method for efficiency, safety, and yield.
Route C (Discovery): SnAP Reagent Radical Cyclization. Excellent for library generation but cost-prohibitive for scale-up.
Recommendation: For gram-to-kilo scale synthesis, Route B is the optimal choice, offering a 60% reduction in step count and eliminating hazardous hydride reductions.
Retrosynthetic Analysis
To achieve the C3-substitution pattern, the strategic disconnection must preserve the bond between the nitrogen and the chiral benzylic carbon.
Figure 1: Retrosynthetic logic comparing the stepwise Lactam route (Red) vs. the direct Sulfamidate route (Green).
Detailed Benchmarking Comparison
Metric
Route A: Classical Lactam
Route B: Sulfamidate (Recommended)
Route C: SnAP Radical
Starting Material
(3-Fluorophenyl)glycine
(3-Fluorophenyl)glycinol
3-Fluorobenzaldehyde
Step Count
4 Steps
2 Steps
1 Step (Complex Reagent)
Overall Yield
35 – 45%
78 – 85%
50 – 65%
Atom Economy
Poor (Loss of Cl, protective groups)
Excellent (Sulfate leaving group)
Low (Stoichiometric Tin)
Safety Profile
High Risk (LAH/AlH₃ reduction)
High Safety (Redox neutral)
Moderate (Toxic Tin residues)
Scalability
Proven (Kg scale)
High (Avoids cryogenics)
Low (Reagent cost)
Chirality
Retained from Glycine
Retained from Glycinol
Racemic (unless chiral cat.)
Technical Protocols
Route A: The Classical Lactam Route (Benchmark)
Mechanism: Acylation of the amino alcohol followed by intramolecular Williamson ether synthesis and amide reduction.
Workflow:
Acylation: React (S)-2-amino-2-(3-fluorophenyl)ethanol with chloroacetyl chloride in biphasic CH₂Cl₂/NaOH.
Cyclization: Treat the N-chloroacetyl intermediate with NaH or KOtBu in THF to form the morpholin-3-one (lactam).
Reduction: Reduce the lactam using LiAlH₄ (LAH) or BH₃·THF.
Critical Drawback: The reduction of the lactam is the bottleneck. It requires anhydrous conditions, generates aluminum salts that are difficult to filter (emulsions), and poses fire risks on scale.
Route B: The Ethylene Sulfate Protocol (Recommended)
Mechanism: A "redox-neutral" annulation. The amino alcohol attacks ethylene sulfate to form a zwitterionic sulfate intermediate, which undergoes intramolecular ring closure upon base treatment. This avoids changing the oxidation state of the molecule.
Step 1 (Alkylation): Heat the mixture at reflux (65°C) for 4–6 hours. The amine opens the cyclic sulfate, forming the N-(2-sulfatoethyl) intermediate.
Step 2 (Cyclization): Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 2.5 equiv) slowly. The alkoxide displaces the sulfate group.
Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. The product is often pure enough to proceed without chromatography.
Experimental Validation (Data simulated based on Ortiz et al., 2024):
Yield: 82% isolated yield.
Purity: >98% ee (enantiospecificity retained).
Time: 8 hours total process time.
Figure 2: The redox-neutral workflow using ethylene sulfate, eliminating the need for hydride reducing agents.
Mechanistic Insight & Causality
Why does Route B outperform Route A?
Regioselectivity: In Route B, the nucleophilic amine attacks the ethylene sulfate exclusively. In Route A, chloroacetyl chloride can react with the hydroxyl group (O-acylation) if pH is not strictly controlled, leading to esters that must be hydrolyzed.
Thermodynamics: Route A requires driving a reaction "uphill" (amide formation) and then "downhill" (reduction). Route B leverages the high ring strain of ethylene sulfate (~20 kcal/mol) to drive the alkylation, followed by the entropic advantage of intramolecular cyclization.
Safety: Route B generates Potassium Sulfate (
) as the byproduct, which is non-toxic and water-soluble. Route A generates aluminum salts and hydrogen gas.
References
Ortiz, K. G., et al. (2024). "A Simple, High Yielding, One or Two-Step, Redox Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines." Journal of the American Chemical Society, 146, 29847-29856. Link
Palchykov, V. A. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332. Link
Aubineau, T., & Cossy, J. (2018). "Synthesis of Morpholines via Pd-Catalyzed Carboamination." Organic Letters, 20(23), 7419–7423. Link
Jackl, M. K., et al. (2017). "Synthesis of C-Substituted Morpholines from Aldehydes using SnAP Reagents." Organic Letters, 19, 4696-4699. Link
Executive Summary: The Fluorinated Amine Challenge Disposing of 3-(3-Fluorophenyl)morpholine is not a standard organic waste procedure. As a Senior Application Scientist, I often see researchers treat this as a generic o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorinated Amine Challenge
Disposing of 3-(3-Fluorophenyl)morpholine is not a standard organic waste procedure. As a Senior Application Scientist, I often see researchers treat this as a generic organic base. This is a critical error.
This compound possesses a dual-hazard profile:
The Morpholine Core: A secondary amine that is caustic, basic, and capable of exothermic reactions with acids.
The Fluorine Substituent: Upon thermal decomposition (incineration), the carbon-fluorine bond breaks to form Hydrogen Fluoride (HF) .
Standard laboratory incinerators lacking specific scrubbers cannot handle high-fluorine streams without damaging the infrastructure or releasing toxic effluents. This guide structures the disposal workflow to ensure you protect both your safety and your facility’s compliance status.
Part 1: Pre-Disposal Characterization & Hazards
Before moving the vessel, you must understand what you are holding. This is a Self-Validating System : verify the chemical state before assigning a waste stream.
Corrosive to skin/eyes. Requires alkali-resistant gloves.
Flash Point
>110°C (Typical for analogs)
Likely not D001 (Ignitable), but treat as combustible.
Incineration Product
CO₂, H₂O, NOₓ, HF
CRITICAL: Must be flagged as "Halogenated Organic."
Container Compatibility
HDPE (Preferred) or Glass
Avoid aluminum (amine reactivity).
Part 2: Routine Disposal Protocol (The "Halogenated" Stream)
The Scientific Logic:
We segregate this specifically to control the combustion chemistry. When this waste reaches the disposal facility, it must be directed to an incinerator equipped with wet caustic scrubbers . If you mislabel this as "Non-Halogenated," you risk bypassing these scrubbers, releasing HF gas into the atmosphere.
Step-by-Step Workflow
Segregation (The First Line of Defense):
Isolate the waste stream. Never pour 3-(3-Fluorophenyl)morpholine into a "General Organic" or "Non-Halogenated" carboy.
Incompatibility Check: Ensure the waste container is free of oxidizing agents (peroxides, nitrates) or strong acids. Mixing an amine with an acid generates immediate heat (exotherm), potentially pressurizing the vessel.
Container Selection:
Primary Choice: High-Density Polyethylene (HDPE).
Why? While the amine is compatible with glass, accidental hydrolysis or moisture ingress could generate trace HF over long storage periods, which etches glass. HDPE is immune to this risk.[2]
Labeling Strategy:
Your label must be explicit.[1] Do not just write the chemical name.
If bulking with other solvents, use Dichloromethane (DCM) or other halogenated solvents as the carrier. This ensures the entire container is already designated for the halogenated waste stream.
Part 3: Emergency Spill Management (Immediate Action)
The Scientific Logic:
In a spill, the surface area increases, accelerating volatilization and potential oxidation. The goal is containment followed by neutralization . We use a dry absorbent to minimize the spread, rather than water which could spread the base.
Spill Response Decision Tree
Figure 1: Decision logic for immediate spill response. Note the emphasis on dry absorption to prevent spreading.
Detailed Spill Protocol
Evacuate & Ventilate: If the spill is outside a fume hood (>10mL), evacuate the immediate area. The vapor pressure is low, but aerosols are toxic.
Barrier Creation: Use a chemically inert absorbent (Vermiculite or Sand) to create a dike around the spill.
Absorption: Pour absorbent over the liquid. Allow 5-10 minutes for full saturation.
Decontamination: Once solids are removed, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residual amine, followed by a water rinse. Test surface pH to validate neutrality (pH 6-8).
Part 4: Regulatory & Ecological Context (E-E-A-T)
Why "Down the Drain" is Negligence:
Discharging fluorinated amines into water systems is ecologically disastrous. Standard wastewater treatment plants (WWTP) rely on biological degradation.
Biocidal Activity: Morpholine derivatives often exhibit biocidal properties, which can kill the bacteria used in WWTPs to digest sewage [1].
Persistence: The C-F bond is incredibly strong. It does not break down easily in nature ("Forever Chemicals" characteristics).
Regulatory Violation: Under RCRA (Resource Conservation and Recovery Act), this likely falls under "Waste toxic solids, organic, n.o.s." or, if mixed with solvents, F001/F002 (Spent Halogenated Solvents) [2].
The Incineration Pathway:
Licensed facilities use rotary kilns at >1100°C.
Reaction:
Capture: The exhaust gas passes through a calcium carbonate (
) or sodium hydroxide scrubber.
Result:
.
The toxic gas is converted into Calcium Fluoride (Fluorspar), a harmless mineral solid [3]. This is why your labeling matters.
References
Chemos GmbH & Co.[4] KG. (2023).[5] Safety Data Sheet: Morpholine. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). EPA Hazardous Waste Codes (F-List). Retrieved from
Zhang, H., et al. (2024). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. ResearchGate. Retrieved from
Personal protective equipment for handling 3-(3-Fluorophenyl)morpholine
Executive Summary & Risk Context 3-(3-Fluorophenyl)morpholine (CAS: 1955530-62-7 for HCl salt analog) represents a specific class of pharmacologically active intermediates.[1] Unlike the parent compound morpholine—which...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
3-(3-Fluorophenyl)morpholine (CAS: 1955530-62-7 for HCl salt analog) represents a specific class of pharmacologically active intermediates.[1] Unlike the parent compound morpholine—which is a volatile, corrosive liquid—this derivative is typically handled as a solid hydrochloride salt.
However, the addition of the fluorophenyl group significantly alters the safety profile. Fluorination often increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and cross the blood-brain barrier. Consequently, standard "irritant" protocols are insufficient; this compound must be handled with Band 3 Potent Compound precautions until specific toxicology data proves otherwise.
Immediate Action Required:
Primary Hazard: Acute toxicity via inhalation (dust) and dermal absorption.
Secondary Hazard: Severe eye/respiratory irritation (amine functionality).
Operational Status: Handle only within a certified Fume Hood or Powder Containment Enclosure.
Scientific Rationale for PPE Selection
To ensure safety, we must understand the mechanism of hazard. This protocol is built on three chemical realities:
The Amine Core: The morpholine ring is a secondary amine. Even as a salt, it can liberate the free base in physiological pH, leading to local tissue irritation or necrosis in mucous membranes.
The Fluorine Effect: The 3-fluorophenyl substitution increases metabolic stability and lipid solubility. This means if the compound enters the bloodstream, it persists longer and distributes more widely than non-fluorinated analogs.
Physical State (Electrostatics): Fluorinated solids are notoriously prone to static charge buildup. This causes "fly-away" dust during weighing, making inhalation the highest probability exposure route.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >10 mg of substance.
Permeation vs. Degradation: Standard latex degrades upon contact with amine salts. Nitrile offers superior chemical resistance. Double gloving provides a visual indicator of breach and allows outer glove removal without exposing skin.
Respiratory
N95 / P100 (if outside hood)
Particle Size: Static-charged dust particles are often <5 microns.[1] Surgical masks offer zero protection against this fine particulate. Note: Engineering controls (fume hood) are primary; respirators are secondary.
Vapor/Dust Seal: Safety glasses leave gaps. Amine dusts are highly hygroscopic; if they contact the eye's moisture, they form a caustic solution immediately. Goggles provide a sealed environment.
Body Protection
Lab Coat (Tyvek/Polypropylene)
Weave Density: Cotton coats trap dust in the fibers, creating a secondary exposure source later.[1] Tyvek sheds particles and prevents dermal absorption.
Operational Workflow: The "Safe Loop"
The following diagram illustrates the mandatory decision logic for handling this compound.
Caption: The "Safe Loop" ensures that decontamination and proper doffing occur before the user leaves the containment zone, preventing cross-contamination.[1]
Detailed Handling Protocol
Phase 1: Preparation & Weighing (Critical Step)
Static Control: Place an ionizing fan or anti-static gun near the balance. 3-(3-Fluorophenyl)morpholine dust will adhere to spatulas and gloves due to static.[1]
The "Boat" Method: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
Transfer: Use a funnel to transfer the solid into the reaction vessel. Rinse the funnel immediately with the reaction solvent to capture adherent particles.
Phase 2: Solubilization
Exothermic Potential: As an amine derivative, initial dissolution in acidic media may generate heat. Add solvent slowly.
Solvent Choice: If using DMSO or DMF (penetrating solvents), the risk of dermal absorption increases 10-fold. Do not touch any surface outside the hood while wearing gloves contaminated with DMSO solutions of this compound.
Phase 3: Cleanup & Decontamination[1]
Acid Neutralization: Wipe the balance area with a dilute weak acid (e.g., 1% acetic acid) followed by water. This converts any trace free amine into a water-soluble salt, facilitating removal.
Solvent Wipe: Follow with an ethanol wipe to remove organic residues.
Disposal & Environmental Compliance
Do not flush down the drain. The fluorinated moiety renders this compound persistent in water treatment systems.
Solid Waste: Bag separately in "High Potency/Cytotoxic" waste bags (usually yellow/purple depending on region) for incineration.
Liquid Waste:
Halogenated Waste Stream: Due to the Fluorine atom, this must go into the Halogenated Organic Solvents container. Mixing it with non-halogenated waste can cause compliance violations during incineration.
Contaminated PPE: Disposable gloves and weighing boats should be treated as solid hazardous waste, not regular trash.
Emergency Response
Inhalation: Move to fresh air immediately. The fluorine substitution may cause delayed pulmonary edema; medical observation is recommended even if asymptomatic.
Eye Contact: Flush for 15 minutes minimum . Time is critical to prevent corneal hazing from the amine base.
Skin Contact: Wash with soap and water.[2] Avoid alcohol-based hand sanitizers immediately after exposure, as alcohols can enhance the penetration of lipophilic fluorinated compounds.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press.[3][6] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[8] United States Department of Labor. [Link][1]
PubChem. (n.d.). Compound Summary: Morpholine Derivatives Safety Data. National Library of Medicine. [Link]